For research purposes, the following table provides key pharmacological and chemical data.
| Property | Detail |
|---|---|
| Pharmacodynamics | Competitive antagonist at muscarinic acetylcholine receptors [1] [2]. |
| Receptor Affinity (Ki) | M1: 0.48 nM; M4: 2.4 nM; M3: 3.9 nM; M2: 6.3 nM; M5: 6.3 nM [3]. |
| Solubility | Soluble to 5 mM in water and to 10 mM in DMSO [3]. |
| Storage (Research Use) | Desiccate at +4°C; protect from light [3] [4]. |
| Purity (Available for Research) | ≥97% to ≥99% [5] [3]. |
Biperiden hydrochloride acts as a competitive antagonist, primarily at central muscarinic M1 acetylcholine receptors [1]. This activity is the basis for its therapeutic and experimental effects.
This compound restores neurotransmitter balance via muscarinic receptor blockade.
Therapeutic Mechanism in Movement Disorders: In Parkinson's disease, dopamine deficiency creates a relative excess of acetylcholine in the striatum, disrupting motor control [1] [2]. This compound corrects this imbalance by blocking central M1 receptors, which is particularly effective for reducing tremor and muscle rigidity [1]. For drug-induced extrapyramidal symptoms, antipsychotics that block dopamine receptors cause a similar functional dopamine deficiency, which this compound counteracts by reducing cholinergic activity [1] [6].
Effects on Neuroplasticity and Cognition: this compound is used in research to probe the cholinergic system's role. It reduces long-term potentiation (LTP)-like plasticity in the brain, a correlate of learning and memory [1]. Its cognitive effects are dose-dependent, potentially impairing episodic memory, immediate recall, and visual-spatial performance at standard doses, though some studies show mixed results in healthy elderly subjects [1].
Electrophysiological and Sleep Effects: Electroencephalogram (EEG) studies show that this compound increases delta and low-frequency alpha rhythms while decreasing high-frequency alpha rhythms [1]. It also affects sleep architecture by increasing latency to REM sleep and decreasing total REM sleep time [1].
In preclinical research, this compound hydrochloride is used to model cholinergic dysfunction and study potential treatments.
In Vivo Model of Cognitive Deficit: this compound can induce reversible cognitive impairment in animal models, useful for testing pro-cognitive compounds [7].
Research on Substance Dependence: Clinical trials have explored this compound for treating cocaine/crack dependence. One study used 4 mg/day over eight weeks, resulting in higher treatment adherence and reduced drug use/craving versus placebo [1]. This suggests muscarinic receptors are a potential target for addiction treatment.
This compound's effects result from its anticholinergic properties, which can cause central and peripheral side effects [1] [6].
| System | Common Side Effects |
|---|---|
| Central Nervous System | Drowsiness, dizziness, confusion, memory impairment, delirium (especially in elderly) [1] [6]. |
| Peripheral | Dry mouth, blurred vision, constipation, urinary retention, tachycardia [1] [6]. |
Regarding organ-specific toxicity, this compound is classified as an unlikely cause of clinically apparent liver injury (Likelihood score: E). It has not been reliably associated with serum enzyme elevations [8].
This compound hydrochloride is a well-characterized, selective muscarinic M1 receptor antagonist with established roles in managing movement disorders and serving as a research tool in neuroscience. Its well-defined molecular target, clear mechanism of action, and availability in high-purity forms make it invaluable for studying cholinergic neurotransmission, neuroplasticity, and cognitive function.
Biperiden's primary mechanism is competitive antagonism of central muscarinic M1 receptors, restoring balance in the corpus striatum [1]. Research also reveals secondary actions: use-dependent (uncompetitive) antagonism at NMDA receptors [2] and weak uncompetitive inhibition of acetylcholinesterase (AChE) with a Ki of 1.11 mmol/L [3].
The diagram below illustrates this compound's primary and secondary mechanisms of action.
This compound's core mechanism and secondary interactions.
The table below summarizes key quantitative data for this compound.
| Parameter | Details |
|---|---|
| Molecular Formula | C₂₁H₂₉NO [1] |
| Molecular Weight | 311.4611 g/mol [1] |
| Primary Target & Action | Muscarinic Acetylcholine Receptor M1; Antagonist [1] |
| Bioavailability | ~87% [1] |
| Protein Binding | ~60% [1] |
| Therapeutic Dose (Oral, Parkinson's) | Initial: 2 mg 3-4 times/day; Max: 16 mg per 24 hours [4] |
| AChE Inhibition Constant (Ki) | 1.11 ± 0.20 mmol/L [3] |
| NMDA Receptor Functional Ki | 8.8 µM (in rabbit caudate nucleus slices) [2] |
| Acute Toxicity (LD₅₀ in rats) | 760 mg/kg (oral) [1] |
This compound has both well-established clinical uses and several applications under investigation.
For researchers aiming to replicate or adapt key studies, here are detailed methodologies for investigating this compound's effects.
This protocol determines this compound's inhibitory activity and mechanism against AChE.
This method assesses this compound's effect on alcohol-seeking behavior in rodent models.
This compound remains an important muscarinic antagonist with a well-defined clinical profile and growing potential for repurposing. Its emerging non-motor effects and novel mechanisms beyond muscarinic antagonism present promising avenues for future research and therapeutic development.
This table consolidates key quantitative PK data from clinical studies.
| Parameter | Value | Notes / Conditions |
|---|---|---|
| Terminal Half-Life | 18.4 - 24 hours | Following a single 4 mg intravenous dose; may be prolonged in geriatric patients [1] [2]. |
| Absorption Half-Life | 0.3 hours | Rapid absorption after a 4 mg oral dose [3]. |
| Distribution Half-Life | 0.6 hours | Indicates rapid tissue penetration [3]. |
| Oral Bioavailability | 33% ± 5% | Incomplete due to significant first-pass metabolism [1] [2]. |
| Protein Binding | 60% | - [4] [1] |
| Time to Peak Plasma Concentration (T~max~) | 1.5 hours | After a single 4 mg oral dose [3] [1]. |
| Volume of Distribution (V~d~) | 24 L/kg | Suggests extensive distribution into tissues [2]. |
| Clearance (CL) | 146 L/h (Oral) 12 mL/min/kg (IV) | High clearance rate [3] [2]. |
This table outlines the timing and nature of biperiden's effects relative to its plasma concentration.
| Parameter | Observation | Experimental Context |
|---|---|---|
| Lag Time | 0.5 hours | Delay between administration and onset of absorption [3]. |
| Plasma Peak vs. Effect Maximum | 1 to 4 hours | Peak pharmacodynamic effects (e.g., on accommodation and self-rating mood scales) lag behind peak plasma concentration [3]. |
| Central vs. Peripheral Effects | CNS effects observed after both oral and IV administration; significant reduction in salivary flow only after IV injection. | Suggests different sensitivities or effect thresholds between central and peripheral cholinergic receptors [2]. |
The following diagram and description outline the key experiment that characterized this compound's interaction with AChE.
Experimental workflow for AChE inhibition.
1. Enzyme Activity Assay (Ellman's Method) [6]
2. Data Processing and Inhibition Kinetics [6]
3. In Silico Molecular Docking [6]
Biperiden's primary mechanism involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum and other brain regions, restoring a balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems [1]. Its high selectivity for the M1 receptor underpins its use as a research tool to probe the specific functions of this receptor subtype [2].
Beyond its motor effects, this compound influences cognition and perception. In humans, it increases the N1 amplitude in event-related potentials, suggesting an effect on early perceptual processing [3]. In rodent models, this compound induces a relatively selective delay-dependent short-term memory impairment without affecting motivation or attention, making it a potentially superior model for cholinergic cognitive deficits compared to non-selective antagonists like scopolamine [4].
This compound's mechanism as a competitive M1 receptor antagonist.
To investigate this compound's effects, researchers employ standardized models and protocols. Key methodologies from recent studies are outlined below.
| Study Focus | Model/Subjects | This compound Dosing & Route | Key Outcome Measures |
|---|
| Cholinergic Cognitive Impairment [4] | Male Wistar rats | 3 mg/kg and 10 mg/kg; intraperitoneal (i.p.) | Delayed Non-Matching to Position (DNMTP): Short-term memory. Fixed/Progressive Ratio: Motor response and motivation. Attention Task: Visual attention. | | Ethanol Self-Administration [5] | Male Long Evans rats | 1, 5, and 10 mg/kg; i.p. | Active Lever Presses: Motivation for alcohol. Progressive Ratio Breakpoint: Reinforcing value of alcohol. 24-hour Consumption: Alcohol intake. | | Neuroprotection Post-TBI [6] | Male Wistar rats (LFPI model) | 8 mg/kg; i.p. (first dose at 6h post-TBI, then 2 more doses at 8h intervals) | Composite Neuroscore: Motor/vestibular function. Serum Biomarkers (T-tau, NfL): Neuronal injury. Immunohistochemistry: Neuron degeneration, glial activation. | | Learned Irrelevance in Humans [3] | Healthy young volunteers | Single 2 mg oral dose | Behavioral Task (Learned Irrelevance): Attentional filtering. Electroencephalography (EEG): Event-related potentials (N1, P3). | | Post-Traumatic Epilepsy Prevention [7] [8] | Human TBI patients (Clinical Trial) | 5 mg; intravenous (i.v.) every 6 hours for 10 days | Incidence of Post-Traumatic Epilepsy: Primary outcome. Adverse Events & Mortality: Safety outcomes. Electroencephalogram (EEG): Seizure activity. |
Generalized workflow for in-vivo this compound studies.
Research has expanded into new therapeutic applications for this compound, particularly in modulating neural plasticity and the sequelae of brain injury.
Biperiden is a selective muscarinic M₁ receptor antagonist with additional activity at M₄ receptors that has been in clinical use since 1959. It is clinically approved as an anti-parkinsonian medication and for managing extrapyramidal symptoms induced by dopamine receptor-blocking drugs. The compound's chemical name is 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol, and it presents as a white, crystalline, odorless powder with slight solubility in water and alcohol [1].
This compound exhibits preferential central action on M₁ receptors, the predominant muscarinic receptor in the brain, with relatively small peripheral anticholinergic effects compared to atropine [1]. Receptor occupancy studies in humans demonstrate that a 4 mg oral dose results in muscarinic receptor occupancy rates of 10%-45% in the frontal cortex three hours post-administration, with occupancy correlating curvilinearly with plasma concentration [1]. This receptor binding profile underpins its therapeutic utility and research applications in modulating dopaminergic signaling through cholinergic antagonism.
This compound modulates dopamine release through complex mechanisms involving both direct receptor interactions and indirect pathway modulation. The diagram below illustrates the primary neurochemical pathways involved:
This compound's primary mechanism involves competitive antagonism at central muscarinic acetylcholine receptors, predominantly the M₁ subtype [1]. This antagonism disinhibits dopaminergic signaling through multiple pathways. First, this compound blocks presynaptic M₁ autoreceptors on cholinergic interneurons in the striatum, which normally exert inhibitory control over dopamine release [1]. Second, it antagonizes M₁ and M₄ receptors that normally inhibit dopaminergic transmission, thereby indirectly facilitating dopamine-mediated behaviors [2]. Additionally, some evidence suggests this compound may directly block dopamine reuptake and storage in central sites, though this appears to be a secondary mechanism [3].
The functional antagonism between cholinergic and dopaminergic systems in the striatum creates a balanced regulatory system where this compound's anticholinergic actions result in relative increases in dopaminergic tone. This is particularly relevant in conditions like Parkinson's disease, where dopamine deficiency creates relative cholinergic excess [1]. The diagram illustrates how this compound's receptor antagonism ultimately enhances dopamine release and D₁ receptor activation through disinhibition of striatal pathways.
This compound demonstrates differential effects depending on the dopamine receptor subtypes involved. Research in MPTP-induced hemiparkinsonian primates reveals that this compound enhances the anti-parkinsonian actions of the D₁ receptor agonist SKF-82958 but antagonizes those of the D₂/D₃ receptor agonist rotigotine [2]. This receptor-specific interaction suggests that this compound's modulation of dopamine signaling is not uniform across all receptor types but exhibits functional selectivity that may have therapeutic implications.
Table 1: this compound's Receptor-Specific Effects on Dopamine Agonists in Primate Parkinson Model
| Dopamine Receptor Target | Agonist Tested | This compound Effect | Behavioral Outcome |
|---|---|---|---|
| D₁ receptor | SKF-82958 | Enhancement | Increased contraversive circling |
| D₂/D₃ receptors | Rotigotine | Antagonism | Decreased contraversive circling |
| Mixed (L-DOPA metabolism) | L-DOPA methyl ester | Enhancement | Increased contraversive circling |
The enhancement of L-DOPA effects appears to be mediated predominantly through D₁ rather than D₂/D₃ receptor mechanisms in this model [2]. This receptor-specific modulation provides important insights for optimizing therapeutic applications and understanding the neuropharmacology of this compound-dopamine interactions.
Animal studies provide compelling evidence for this compound's dopamine-modulating effects through various behavioral paradigms:
Conditioned Place Preference (CPP): this compound at 10 mg/kg blocks the expression of cocaine-induced conditioned place preference in mice, suggesting interference with reward memory retrieval [4]. Similar effects were observed with ethanol-induced CPP, where this compound at doses of 1.0, 5.0, and 10.0 mg/kg significantly blocked preference expression [5].
Behavioral Sensitization: In contrast to CPP findings, the same 10 mg/kg dose of this compound potentiates the expression of cocaine-induced behavioral sensitization, indicating enhanced dopamine release in the nucleus accumbens [4].
Parkinsonian Models: In MPTP-induced hemiparkinsonian monkeys, this compound (100-320 μg/kg) enhanced contraversive circling when combined with L-DOPA methyl ester (16.7 mg/kg) or the D₁ agonist SKF-82958 (74.8 μg/kg) but antagonized the effects of the D₂/D₃ agonist rotigotine (32 μg/kg) [2].
The paradoxical effects—simultaneously blocking drug reward while potentiating sensitization—highlight the complexity of cholinergic-dopaminergic interactions and suggest that this compound's effects are state-dependent and circuit-specific.
In vitro studies using rabbit brain tissue provide direct evidence of this compound's effects on neurotransmitter release:
Dopamine Release: this compound (1-10 μM) strongly increased spontaneous [³H]outflow in caudate nucleus slices preincubated with [³H]DA and facilitated evoked DA release [6].
Acetylcholine Release: this compound enhanced evoked [³H]ACh release in caudate nucleus slices, an effect that persisted even in the presence of the dopamine reuptake inhibitor nomifensine [6].
GABA and Noradrenaline: this compound reduced the evoked overflow of [³H]GABA in caudate nucleus slices but increased basal [³H]outflow from cortex slices prelabeled with [³H]NA [6].
Table 2: Quantitative Effects of this compound on Neurotransmitter Release in Brain Slice Preparations
| Neurotransmitter | Brain Region | This compound Concentration | Effect on Spontaneous Release | Effect on Evoked Release |
|---|---|---|---|---|
| Dopamine | Caudate nucleus | 1-10 μM | Increased | Facilitated |
| Acetylcholine | Caudate nucleus | 1-10 μM | Not reported | Enhanced |
| GABA | Caudate nucleus | 1-10 μM | Not reported | Reduced |
| Noradrenaline | Cortex | 1-10 μM | Increased | Not reported |
These findings demonstrate that this compound has broad neurotransmitter effects beyond its primary anticholinergic action, with particularly important interactions with dopaminergic systems that vary by brain region and experimental conditions.
Recent human research confirms that this compound modulates effort-based decision-making through dopamine interactions:
Effort Discounting: In a placebo-controlled study, 4 mg this compound increased willingness to exert physical effort for rewards, whereas the D₂ antagonist haloperidol decreased effort expenditure [7].
Delay Discounting: Unlike haloperidol, which reduced delay discounting, this compound had no significant effect on delay-based decisions, suggesting a more specific role for acetylcholine in effort rather than delay discounting [7].
Opposing Actions: The study demonstrated opposing effects of dopamine D₂ and acetylcholine M₁ receptor antagonism on specific components of effort-based decision-making, highlighting the reciprocal antagonism between these systems [7].
These findings in healthy humans indicate that this compound's dopamine-modulating effects translate to meaningful behavioral changes, particularly in cost-benefit decision-making involving physical effort.
Conditioned Place Preference (CPP) Protocol: The CPP paradigm employs a three-phase procedure: habituation, conditioning, and testing [4]. During habituation, mice explore all compartments freely. Conditioning consists of eight 15-minute sessions where cocaine (10 mg/kg) is paired with one compartment. For testing, this compound (0.1, 1, or 10 mg/kg) is administered 30 minutes prior to placement in the apparatus, and time spent in each compartment is quantified. The reduction in preference for the drug-paired compartment indicates disruption of reward-related memory retrieval [4] [5].
Behavioral Sensitization Protocol: Mice receive daily cocaine injections (10 mg/kg) for 10 days to develop sensitization [4]. After a withdrawal period, challenges are performed with saline and cocaine (5 mg/kg). This compound (10 mg/kg) is administered 30 minutes before the cocaine challenge. Potentiated locomotor response indicates enhanced sensitization expression, suggesting increased dopamine release in the nucleus accumbens [4].
Primate Circling Behavior Protocol: MPTP-induced hemiparkinsonian monkeys receive intramuscular this compound (0, 100, and 320 μg/kg) alone and combined with L-DOPA methyl ester (16.7 mg/kg), SKF-82958 (74.8 μg/kg), or rotigotine (32 μg/kg) [2]. Contraversive and ipsiversive circling behaviors are quantified to assess anti-parkinsonian effects. This model demonstrates receptor-specific interactions between cholinergic antagonism and dopaminergic agonism.
The experimental workflow for neurotransmitter release studies involves several key stages:
In vitro release studies utilize brain tissue slices (typically 0.3-0.5 mm thickness) from specific regions like caudate nucleus or cortex [6]. The protocol involves:
Tissue Preparation: Slices are prepared using a McIlwain tissue chopper and preincubated in oxygenated physiological buffer.
Radioisotope Labeling: Tissues are incubated with tritiated neurotransmitters ([³H]dopamine, [³H]choline for ACh, [³H]GABA, or [³H]noradrenaline) for 30-45 minutes at 37°C.
Perfusion System: Labeled slices are transferred to perfusion chambers with continuous oxygenated buffer flow (0.5-1 mL/min).
Drug Application: this compound (1-10 μM) is added to the perfusion medium, often compared to other pharmacological agents.
Stimulation: Neurotransmitter release is evoked by electrical field stimulation (e.g., 2 Hz, 24 mA, 2 msec for 2 min) or chemical depolarization (e.g., 15 mM K⁺).
Measurement: Fractions are collected at 1-5 minute intervals and quantified using liquid scintillation counting to determine [³H] overflow.
This methodology allows precise quantification of this compound's effects on both spontaneous and evoked neurotransmitter release with controlled receptor pharmacology.
This compound's dopamine-modulating effects have several important clinical and research applications:
Parkinson's Disease: this compound is clinically approved for symptomatic treatment of tremor in Parkinson's disease by partially correcting the cholinergic excess that occurs due to relative dopamine deficiency [1]. It shows particular efficacy for tremor reduction but limited effects on bradykinesia and rigidity [1].
Substance Use Disorders: this compound shows promise for cocaine and crack dependence, with administration of 4 mg/day over eight weeks resulting in significantly higher treatment adherence and reduced drug consumption and craving compared to placebo [1]. Its ability to block drug-induced conditioned place preference without producing aversion makes it a potentially useful adjunct for addiction treatment [4] [5].
Decision-Making Research: In human cognitive neuroscience, this compound is used to study the cholinergic regulation of effort-based decision-making, where it increases willingness to exert physical effort for rewards, opposing the effects of dopamine D₂ blockade [7].
Psychiatric Applications: this compound has been shown to reduce negative symptoms in unmedicated schizophrenic patients, with effects not solely attributable to improvement in extrapyramidal symptoms [1]. This suggests potential applications beyond its traditional movement disorder indications.
While this compound has valuable research applications, several limitations and safety concerns must be considered:
Cognitive Effects: this compound impairs several cognitive domains at therapeutic and higher doses, including episodic memory, immediate recall, motor learning, and visual-spatial performance in humans [1]. Single 2 mg doses cause broad declines in these measures.
Neuropsychiatric Side Effects: Adverse effects include confusion, memory impairment, delirium, and hallucinations, particularly in elderly patients and those with neurodegenerative diseases [1] [8].
Abuse Potential: There are reports of this compound abuse with daily use of 30-50 mg in some individuals, and cases of dependence have been described, particularly among polydrug users and patients with schizophrenia [1].
Peripheral Anticholinergic Effects: While relatively small compared to atropine, this compound can cause blurred vision, dry mouth, constipation, urinary retention, and tachycardia [3] [1].
These limitations necessitate careful dose selection and monitoring in both clinical and research settings, particularly when studying cognitive processes or in vulnerable populations.
Biperiden is a muscarinic acetylcholine receptor antagonist, with a prominent blocking effect on the M1 receptor subtype, which is predominant in the brain [1] [2]. Its therapeutic effect in Parkinson's disease comes from restoring the balance between acetylcholine and dopamine in the basal ganglia [3] [4].
This central anticholinergic action is also responsible for significant cognitive side effects. This compound can dose-dependently impair episodic memory, immediate recall, motor learning, and visual-spatial performance [1]. In research settings, a single 2 mg dose has been shown to cause broad cognitive declines, while effects at 4 mg can reduce auditory memory formation [1]. These effects make it a tool for modeling cholinergic dysfunction in experimental studies.
The diagram below illustrates this core mechanism and its primary consequences.
The following table consolidates quantitative and qualitative safety data from clinical observations and studies, which is crucial for risk-benefit assessment.
| Aspect | Details & Incidence |
|---|
| Dosage & Administration | Parkinson's disease: Start at 2 mg 3-4 times daily; max 16 mg/day [5] [6]. Extrapyramidal reactions: 2 mg 1-3 times daily [5] [7]. | | Central Anticholinergic Syndrome | Symptoms include dilated pupils, warm/dry skin, flushed face, fever, dry mouth, tachycardia, delirium, agitation, hallucinations, seizures, and memory loss [8]. Can progress to stupor, coma, or cardiorespiratory arrest [8]. | | Geriatric Vulnerability | Elderly patients are more likely to experience confusion, delirium, and memory impairment [1] [9]. Elderly men are at higher risk for complications from urinary retention due to age-related prostate issues [7]. | | Contraindications | Narrow-angle glaucoma [5] [6], bowel obstruction or megacolon [5] [6], known hypersensitivity to this compound [6], and myasthenia gravis [5]. | | Hepatotoxicity Profile | this compound is an unlikely cause of clinically apparent liver injury (Likelihood score: E). It has not been associated with serum enzyme elevations or significant liver injury in clinical use [10]. |
For professionals in drug development, the following points are particularly relevant:
| Parameter | Value | Details / Conditions |
|---|---|---|
| Therapeutic Range | 1–6.5 ng/mL | Measured 0.5–2 hours after a single 4 mg oral dose [1] |
| Toxic Level | >13 ng/mL | - [1] |
| Time to Peak Plasma Concentration (T~max~) | 1.5–2 hours | After oral administration [1] |
| Elimination Half-Life (T~1/2~) | 18–24 hours | May be prolonged in elderly patients [2] [3] [4] |
| Oral Bioavailability | 33% | Due to extensive first-pass metabolism [1] [4] |
| Protein Binding | 60% | - [5] [3] |
A 2023 study detailed a novel Gas Chromatography-Mass Spectrometry (GC-MS) method using Salt-Assisted Liquid–Liquid Microextraction (SALLME), which is well-suited for therapeutic drug monitoring due to its sensitivity and efficiency [1]. The following diagram illustrates the core workflow of this analytical method.
Workflow for GC-MS analysis of this compound in plasma using SALLME [1]
Clinical observations confirm that biperiden dependence occurs in practice, with documented cases meeting formal diagnostic criteria for substance dependence.
Table 1: Documented Case of this compound Dependence [1] [2]
| Feature | Description |
|---|---|
| Patient Profile | 47-year-old man with a history of polysubstance abuse (in remission for 2 years). |
| This compound Use | Self-medication; dose escalated up to 50 mg/day (therapeutic range is typically 2-8 mg/day). |
| Reported Effects | Feelings of relaxation and sociability. |
| Observed Symptoms | Hypoactive delirium, disorientation, somnolence, poor memory, incoherent speech, illusions, dry mouth, blurred vision, tremor. |
| Dependence Criteria | Met 4 out of 7 DSM-IV-TR criteria for substance dependence (tolerance, use despite knowledge of harm, unsuccessful efforts to cut down, failure to fulfill major role obligations). |
| Withdrawal Symptoms | Anxiety, restlessness, and insomnia upon discontinuation. |
Epidemiological studies note that misuse is more frequently observed in patients with a history of chronic psychotic disorders or polysubstance use disorders [1]. One study reported a 34% prevalence of anticholinergic misuse among patients with chronic psychosis [1]. Another study in Norway found that among patients not using neuroleptics, this compound was the most frequently used anticholinergic, often concomitantly with benzodiazepines, suggesting a potential for interaction or misuse [1] [3].
Data from animal studies and research into the drug's mechanism of action provide a conflicting picture and potential explanations for its abuse liability.
Table 2: Preclinical and Mechanistic Data on Abuse Potential
| Study Type / Mechanism | Key Findings |
|---|---|
| Conditioned Place Preference (CPP) in Rats [4] | This compound, at doses of 1, 2, or 4 mg/kg, did not produce place preference or aversion on its own. It also did not potentiate the rewarding effects of morphine or interact with haloperidol, suggesting a lack of primary rewarding properties in this model. |
| Effects on Cocaine-Related Behaviors [5] | Acute administration of this compound (5 mg/kg) antagonized the increase in 50-kHz ultrasonic vocalizations (indicative of positive affect/euphoria) induced by cocaine in rats. It did not affect cocaine-induced increases in locomotor activity. |
| Mood Elevation [1] | A double-blind, placebo-controlled study found that this compound elevated mood in healthy human subjects. |
| Neurobiological Mechanism [1] | By blocking muscarinic receptors in the brain, this compound may inhibit dopamine reuptake and storage in the nucleus accumbens, a key region in the brain's reward pathway. This proposed mechanism could explain its euphoric and deliriogenic effects. |
| Antidepressant-Like Effects [6] | In mouse models, this compound demonstrated antidepressant-like effects, which were linked to the activation of the BDNF/TrkB signaling pathway and subsequent regulation of BICC1 protein expression in the hippocampus and prefrontal cortex. |
The apparent contradiction between human case reports and the negative CPP data can potentially be resolved by considering the context of use. The rewarding properties of this compound may not be intrinsic but rather related to its ability to "self-medicate" certain undesirable states. Researchers have proposed two main hypotheses for its misuse [1]:
For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.
1. Protocol: Assessment of Rewarding Properties using Conditioned Place Preference (CPP) [4]
2. Protocol: Investigating Antidepressant-like Effects and Mechanism [6]
The following diagram illustrates the proposed mechanism for this compound's rapid antidepressant-like effects, as identified in mouse studies [6].
For drug development professionals, the evidence on this compound suggests:
Biperiden is an antimuscarinic agent used to treat Parkinson's disease and manage extrapyramidal side effects from neuroleptic drugs [1]. TDM is crucial for several reasons:
Traditional sample preparation methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can use high solvent volumes and require a sample preconcentration evaporation step [1]. The protocol below addresses this with a modern, miniaturized approach.
This protocol is adapted from a 2023 study that developed and validated a novel method using Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1].
SALLME is a simple, fast, and green technique that uses salt and a water-miscible organic solvent to achieve efficient extraction and clear phase separation [1].
Workflow Diagram: SALLME and GC-MS Analysis
The following table summarizes the optimized GC-MS parameters based on the research. Note that specific parameters might need optimization for your instrument.
Table 1: Recommended GC-MS Operating Conditions
| Parameter | Specification |
|---|---|
| GC Instrument | Agilent 7890B or equivalent [2] |
| MS Instrument | Agilent 5977A single quadrupole MS or equivalent [2] |
| Column | Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) or equivalent [1] [2] |
| Carrier Gas & Flow | Helium, constant flow at 2.0 mL/min [2] |
| Injection Volume | 1 µL (splitless mode recommended) [1] |
| Inlet Temperature | 250 °C [1] |
| Oven Temperature Program | Initial: 60 °C (hold 1 min); Ramp 1: 30 °C/min to 180 °C; Ramp 2: 10 °C/min to 280 °C (hold 5 min) [1] |
| Transfer Line Temp. | 280 °C [1] |
| Ionization Mode | Electron Ionization (EI) [3] |
| Ionization Energy | 70 eV [3] |
| Ion Source Temp. | 230 °C [1] |
| Data Acquisition | Selected Ion Monitoring (SIM) mode for high sensitivity in quantitative analysis [3]. |
The developed method has been validated according to the EMA bioanalytical method validation guideline [1]. Key performance data are summarized below.
Table 2: Method Validation and Performance Characteristics
| Validation Parameter | Result / Value |
|---|---|
| Linear Range | 0.5 - 20.0 ng/mL [1] |
| Correlation Coefficient (R²) | > 0.99 [1] |
| Limit of Detection (LOD) | < 0.5 ng/mL [1] |
| Limit of Quantification (LOQ) | 0.5 ng/mL [1] |
| Accuracy (Relative Error) | Within ±15% [1] |
| Precision (% CV) | < 15% [1] |
| Recovery | High and consistent (specific % not detailed in search results) [1] |
This compound is a muscarinic acetylcholine receptor (mAChR) antagonist with relative selectivity for the M1 receptor subtype that has emerged as a valuable tool in neuroscience research and drug development. While clinically approved for the treatment of Parkinson's disease and extrapyramidal side effects of neuroleptic drugs, this compound's mechanism of action has been leveraged to establish pharmacological models of cholinergic dysfunction [1] [2]. The distinctive profile of this compound as an M1-preferring antagonist (equilibrium dissociation constant [Kd] for M1 = 0.48 ± 0.02; for M2 = 6.3 ± 0.5; for M3 = 3.9 ± 0.1; for M4 = 2.4 ± 0.03; for M5 = 6.3 ± 0.1) makes it particularly useful for investigating the specific contributions of M1 receptor-mediated signaling to cognitive processes and for evaluating novel M1-targeting therapeutic candidates [3].
Unlike non-selective muscarinic antagonists such as scopolamine, this compound demonstrates a favorable side effect profile with reduced peripheral adverse effects, which enhances its utility in experimental settings [3] [4]. The ability of this compound to induce temporary, reversible cognitive impairments that model aspects of age- and dementia-related memory dysfunction has established its role in proof-of-concept studies for pro-cognitive compounds [4]. Recent research has also expanded this compound's potential applications to include investigations for post-traumatic epilepsy prevention and alcohol use disorder treatment, further broadening its relevance to contemporary drug discovery efforts [5] [6].
Table 1: Fundamental Pharmacological Properties of this compound
| Parameter | Characteristics | Research Implications |
|---|---|---|
| Mechanism of Action | Competitive M1 muscarinic acetylcholine receptor antagonist [3] | Creates reversible cholinergic deficit; models specific aspects of cognitive impairment |
| Receptor Selectivity | M1 > M4 > M3 > M2 ≈ M5 [3] | More specific for central cognitive effects compared to non-selective anticholinergics |
| Bioavailability | 87% [1] | Good oral absorption suitable for oral administration in experimental models |
| Protein Binding | 60% [1] | Moderate plasma protein binding affecting free drug concentration |
| Metabolism | Hepatic hydroxylation [1] | Potential for drug interactions; metabolic individual variability |
| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours post-administration [4] | Informs timing of cognitive assessments in experimental protocols |
Table 2: Dose-Dependent Cognitive Effects of this compound in Human Studies
| Cognitive Domain | Effects of 2mg this compound | Effects of 4mg this compound | Time Course |
|---|---|---|---|
| Verbal Episodic Memory | Impairment in immediate and delayed recall [4] | Greater impairment in delayed recall; dose-dependent effect [4] | Peak effects at 90 minutes; resolution by 4 hours [4] |
| Working Memory | Minimal effects [4] | Increased reaction time in n-back task (up to 50ms) [3] | Significant at Tmax; correlates with plasma concentrations |
| Sustained Attention | Minimal impairment [4] | Significant impairment in adaptive tracking (-2.1 percentage points) [3] | Concentration-dependent relationship |
| Executive Function | No significant effects [4] | No significant effects [4] | Not time-dependent |
This compound's mechanism of action in the central nervous system primarily involves competitive antagonism of acetylcholine at M1 muscarinic receptors in the corpus striatum and hippocampus, brain regions critically involved in cognitive function and motor control [1] [2]. The relative M1 selectivity is particularly important for its research applications, as it allows for more specific targeting of cognitive processes with fewer confounding peripheral side effects compared to non-selective anticholinergics like scopolamine [3]. Parkinsonian symptoms and certain cognitive deficits are thought to result from an imbalance between cholinergic and dopaminergic neurotransmission, which this compound temporarily induces by reducing cholinergic signaling, thereby creating a validated model for testing potential therapeutic interventions [1].
Interestingly, beyond its receptor antagonist properties, this compound has also been demonstrated to act as a weak uncompetitive inhibitor of acetylcholinesterase (AChE) with an inhibition constant (Ki) of 1.11 mmol/L [7]. However, this enzymatic inhibition requires concentrations approximately 69,000 times higher than therapeutic plasma levels, suggesting it likely does not contribute significantly to its physiological effects at clinically relevant doses but may inform structural design of future cholinergic modulators [7].
Figure 1: this compound's Mechanism in Proof-of-Concept Models. This diagram illustrates how this compound creates a temporary cognitive deficit through M1 receptor antagonism, establishing an experimental model for evaluating novel pro-cognitive compounds.
The This compound challenge model in healthy human subjects has been rigorously characterized in multiple randomized, placebo-controlled, crossover studies [3] [4]. The following protocol details the established methodology for implementing this model in proof-of-concept studies for cognitive-enhancing compounds:
Subject Selection and Screening: Healthy volunteers aged 18-80 years, with no current or past history of physical, neurological, or psychiatric illness interfering with study objectives. For studies in elderly populations, Mini-Mental State Examination score should be ≥28 [3]. Exclusion criteria typically include use of nicotine-containing products, consumption of caffeine 24 hours prior to dosing, and use of medications with cholinergic or anticholinergic properties [3].
Study Design: Randomized, double-blind, placebo-controlled, crossover design with treatment sequences balanced across subjects. A minimum washout period of 7 days between administrations is recommended due to this compound's elimination half-life of 11-21 hours [4] [3].
Dosing Protocol: Administration of this compound (2 mg and 4 mg) and matching placebo in identical capsules. Subjects should fast for at least 30 minutes prior to dosing and consume a light snack to prevent nausea. Dosing typically occurs after baseline cognitive assessments [3] [4].
Pharmacokinetic Assessments: Venous blood samples collected predose and at 0.5, 1, 1.5, 2, 2.5, 4, 7, 10, and 22 hours postdose. Plasma concentrations of this compound are determined using validated analytical methods (e.g., liquid chromatography with tandem mass spectrometry) [3].
Cognitive Assessment Battery:
Safety Monitoring: Assessment of treatment-emergent adverse events, vital signs, laboratory tests, and electrocardiogram throughout the study period [3]. Common side effects include dry mouth, blurred vision, and mild drowsiness, which are generally transient and dose-dependent [4].
For preclinical proof-of-concept studies, this compound can be utilized to induce cognitive deficits relevant to screening potential therapeutic compounds:
Animal Subjects: Male Lister Hooded rats (or other appropriate strains), typically 3-6 months of age, housed under standard laboratory conditions with ad libitum access to food and water unless experimental conditions require otherwise [8].
Dosing Regimen: Intraperitoneal administration of this compound hydrochloride at doses of 3-10 mg/kg for acute studies [8]. For oral administration in rats, 4 mg doses achieve peak plasma concentrations (Cmax) of approximately 4 ng/mL [8].
Cognitive Behavioral Assessments:
Ethical Considerations: All animal experiments should comply with institutional animal care and use guidelines, with efforts to minimize suffering and use the minimum number of animals necessary for statistical power.
Figure 2: Experimental Workflow for this compound Challenge Study. This diagram outlines the key stages in a randomized, placebo-controlled, crossover study design using this compound as a pharmacological challenge agent.
The primary application of this compound in proof-of-concept studies is as a pharmacological challenge agent to induce temporary cognitive deficits that model aspects of neurodegenerative and neuropsychiatric disorders. In healthy elderly subjects, this compound administration (4 mg) has been shown to produce significant impairment in multiple cognitive domains, including:
These effects demonstrate dose-dependency and clear concentration-effect relationships, making this compound a reliable tool for establishing proof-of-pharmacology for novel cholinergic compounds [3]. The cognitive deficits induced by this compound are particularly notable for their relative selectivity for memory processes without broad impairments across all cognitive domains or marked sedation, which represents an advantage over non-selective muscarinic antagonists like scopolamine [4].
Population PK-PD modeling of this compound effects has quantified significant concentration-effect relationships for n-back reaction time, n-back accuracy, and adaptive tracking performance, providing a robust framework for designing future studies investigating pro-cognitive compounds [3]. This model can be used to optimize this compound dose selection, sample size calculations, and timing of PK and PD measurements in clinical trials.
Beyond its established role as a cognitive challenge agent, this compound is being investigated for several novel therapeutic applications:
Post-Traumatic Epilepsy Prevention: A multicenter Phase III randomized, double-blind clinical trial is evaluating this compound as an antiepileptogenic agent in patients with moderate or severe traumatic brain injury (TBI). The protocol involves intravenous administration of 5 mg this compound every 6 hours for 10 days, initiated within 12 hours of TBI, with follow-up continuing for two years to assess epilepsy development [6]. This application is supported by preclinical evidence that this compound delays seizure onset and reduces incidence and intensity of spontaneous seizures after brain injury [6].
Alcohol Use Disorder: Preclinical research indicates that this compound at doses of 5 and 10 mg/kg (intraperitoneal) in rats effectively reduces motivation for alcohol consumption, decreases ethanol intake in binge-drinking protocols, and attenuates alcohol-seeking behavior after re-exposure to contexts associated with ethanol self-administration [5]. These findings suggest that muscarinic cholinergic modulation may represent a promising avenue for developing new treatments for alcohol use disorder.
Parkinson's Disease and Extrapyramidal Symptoms: While already clinically approved for these indications, ongoing research continues to elucidate this compound's mechanisms in managing parkinsonian symptoms and controlling extrapyramidal side effects of neuroleptic drugs [1] [2] [9].
This compound represents a versatile pharmacological tool with well-characterized applications in proof-of-concept studies for cognitive-enhancing compounds and emerging potential in novel therapeutic areas. The established protocols for its use in human cognitive challenge models provide a robust framework for evaluating novel compounds targeting cholinergic systems, with particular relevance for disorders characterized by M1 muscarinic receptor dysfunction. The relative M1 selectivity of this compound offers advantages over non-selective muscarinic antagonists by providing a more specific cognitive impairment profile with fewer confounding peripheral side effects.
The continuing investigation of this compound in new areas such as post-traumatic epilepsy prevention and alcohol use disorder highlights the expanding utility of this compound in translational neuroscience research. Researchers implementing this compound challenge models should adhere to the detailed protocols outlined herein, with particular attention to dose selection, timing of cognitive assessments, and safety monitoring to ensure valid and reproducible results. As drug development efforts increasingly target specific muscarinic receptor subtypes, this compound-based proof-of-concept models will remain valuable tools for establishing early evidence of pharmacological activity and potential therapeutic efficacy.
The This compound challenge model represents a sophisticated pharmacological approach for inducing transient and reversible cognitive deficits in healthy volunteers, serving as a valuable tool for evaluating procognitive compounds in early-phase drug development. This compound, a selective M1 muscarinic receptor antagonist, has demonstrated a unique ability to impair specific cognitive domains—particularly verbal episodic memory—without producing the broad neuropsychological side effects associated with non-selective anticholinergics like scopolamine. This selective profile makes this compound an ideal compound for establishing proof-of-pharmacology for novel cholinergic therapies targeting cognitive dysfunction in neurodegenerative and neuropsychiatric disorders. The model capitalizes on the well-established cholinergic hypothesis of cognitive aging and dementia, which posits that reduced cholinergic neurotransmission contributes significantly to memory impairments observed in conditions like Alzheimer's disease and mild cognitive impairment.
The fundamental premise of the this compound challenge paradigm is that a candidate compound that reverses or mitigates this compound-induced cognitive deficits likely possesses cholinergic-enhancing properties that may prove therapeutic in clinical populations. Unlike disease-state models that face challenges with patient recruitment, heterogeneity, and ethical considerations, the this compound model offers a controlled experimental system in healthy volunteers that provides preliminary evidence of cognitive efficacy before advancing to costly clinical trials in patient populations. Recent studies have validated this approach, demonstrating that this compound produces dose-dependent impairments in specific cognitive domains that can be reliably quantified using standardized neuropsychological assessments [1] [2]. This application note provides comprehensive protocols for implementing the this compound challenge model, including detailed methodologies, dosing regimens, cognitive assessment batteries, and data analysis techniques optimized for proof-of-pharmacology studies.
This compound functions as a competitive antagonist at central muscarinic acetylcholine receptors with particular selectivity for the M1 receptor subtype, which is predominantly expressed in brain regions critical for learning and memory, including the cerebral cortex, hippocampus, and striatum [3]. This regional specificity underlies this compound's selective effects on cognitive processes compared to non-selective anticholinergics. The M1 receptor plays a crucial role in cognitive processing through its modulation of synaptic plasticity, neuronal excitability, and long-term potentiation (LTP)—the neurophysiological basis of memory formation. By blocking these receptors, this compound induces a temporary cholinergic deficit that mimics aspects of the neurochemical environment observed in age-related cognitive decline and dementia [1] [4].
Receptor occupancy studies in humans have demonstrated that oral administration of 4 mg this compound results in muscarinic receptor occupancy rates of 10%–45% in the frontal cortex three hours post-administration, with occupancy correlating curvilinearly with plasma this compound concentration [3]. The functional consequences of this receptor blockade include disruption of hippocampal-dependent memory consolidation processes and impairment of attention and executive function networks. Unlike non-selective antimuscarinics, this compound's relatively low affinity for peripheral M2 and M3 receptors results in fewer peripheral side effects, enhancing its tolerability and experimental utility [5] [3]. Additionally, research has revealed that this compound acts as a very weak uncompetitive inhibitor of acetylcholinesterase (Ki = 1.11 mmol/L), though this effect is unlikely to be clinically relevant at therapeutic doses [6].
Table 1: this compound's Neuropharmacological Profile
| Parameter | Characteristics | Experimental Evidence |
|---|---|---|
| Primary Mechanism | Competitive M1 muscarinic receptor antagonism | In vitro binding studies showing high affinity for M1 receptors [3] |
| Receptor Selectivity | M1 > M4 > M2/M3 | Receptor occupancy studies showing regional brain distribution [3] |
| Cognitive Domain Specificity | Strongest effects on episodic memory, moderate effects on attention and working memory | Controlled trials showing differential impairment across cognitive tasks [1] [2] |
| Additional Mechanisms | Weak uncompetitive acetylcholinesterase inhibition (Ki = 1.11 mmol/L) | Enzyme kinetics studies using Ellman's method [6] |
| Neurophysiological Effects | Reduces long-term potentiation (LTP)-like plasticity; modulates EEG rhythms | Paired associative stimulation studies; EEG spectral analysis [3] |
The following diagram illustrates the proposed signaling pathways through which this compound induces cognitive impairment:
Figure 1: Signaling Pathways of this compound-Induced Cognitive Impairment. This compound primarily acts through M1 muscarinic receptor antagonism, disrupting hippocampal memory consolidation, cortical attention networks, and molecular signaling pathways. AChE = acetylcholinesterase; LTP = long-term potentiation; cAMP = cyclic adenosine monophosphate.
Inclusion criteria for this compound challenge studies typically involve healthy volunteers aged 18-45 for standard models or healthy elderly subjects (55-75 years) for age-enhanced models, with body mass index of 18.5-30.0 kg/m². Participants should be free from current psychiatric conditions, neurological disorders, or significant medical illnesses based on comprehensive medical history, physical examination, and laboratory tests. Specific exclusion criteria include first-degree relatives with psychiatric disorders, history of drug or alcohol dependence, smoking, and use of any medications (except oral contraceptives) that might interact with cholinergic systems [1] [2]. Special consideration should be given to excluding individuals with conditions that may be exacerbated by anticholinergic agents, including narrow-angle glaucoma, bladder outlet obstruction, gastrointestinal obstruction, severe cardiac arrhythmias, or prostatic hyperplasia [7].
All eligible participants must provide written informed consent after receiving complete information about study procedures, potential side effects, and the reversible nature of the cognitive impairments. The study protocol should be approved by an independent ethics committee and conducted in accordance with the Declaration of Helsinki principles. Prior to experimental sessions, participants should undergo a training session to familiarize them with all cognitive tests and procedures, thereby reducing practice effects during actual testing [1] [4]. For studies involving elderly populations, additional cognitive screening using instruments like the Mini-Mental State Examination (MMSE) with a predetermined cutoff score (typically ≥26) is recommended to exclude participants with possible mild cognitive impairment or early dementia [2].
This compound is typically administered orally in tablet form (2 mg tablets), with doses of 2 mg and 4 mg representing the most thoroughly characterized doses in clinical studies [1] [2]. The recommended dosing protocol follows a randomized, double-blind, placebo-controlled, crossover design with washout periods of at least 7 days between sessions to account for drug clearance and prevent carryover effects. This design efficiently controls for interindividual variability and maximizes statistical power with smaller sample sizes. Administration should occur at approximately the same time each test day, with participants having consumed a light standardized breakfast to reduce potential gastrointestinal irritation while controlling for food effects on absorption.
Drug preparation should follow Good Manufacturing Practice standards, with matching placebos identical in appearance to active tablets. Administration occurs under direct supervision with a 100-200 mL glass of water, and participants should be observed swallowing the medication to ensure compliance. The Tmax (time to maximum concentration) for oral this compound is approximately 1-1.5 hours, with significant central nervous system effects observed within 90 minutes of administration [1] [5]. The elimination half-life ranges from 11 to 21 hours in young healthy volunteers, supporting the 7-day washout period as adequate to prevent accumulation or carryover effects in crossover designs [4].
A comprehensive cognitive assessment battery should be administered at baseline and at predetermined intervals post-dosing (typically 1.5, 4, and 7 hours) to capture the time-dependent effects of this compound. The core assessment should include the following validated instruments:
Verbal Learning Task (VLT): An adapted version of the Rey Auditory Verbal Learning Test (RAVLT) using a 15-word list presented on a computer screen with words displayed for 1 second with 1-second intervals. Immediate recall is tested immediately after presentation, while delayed recall is assessed after approximately 30 minutes. This test primarily measures verbal episodic memory and has demonstrated particular sensitivity to this compound's effects, with 2-4 mg doses reducing recall by 2-3 words compared to placebo [1] [2].
N-back Task: A working memory assessment requiring participants to indicate when the current stimulus matches the one presented "n" trials previously. Common versions include 1-back, 2-back, and 3-back conditions with increasing cognitive load. Primary outcome measures include reaction time (in milliseconds) and accuracy (percentage correct). The n-back task is sensitive to this compound's effects on working memory, with 4 mg doses increasing reaction times by up to 50 milliseconds [2].
Adaptive Tracking Task: A measure of sustained attention and sensorimotor performance requiring participants to keep a moving target inside a larger circle using a joystick or similar device. Performance is typically measured as percentage correct tracking. This test is particularly useful for detecting general sedative effects that might confound interpretation of memory-specific impairments [2].
Sustained Attention to Response Task (SART): A go/no-go task measuring vigilance and response inhibition where participants respond frequently to common stimuli but withhold responses to rare target stimuli. Outcome measures include commission errors (false alarms) and omission errors (misses) [1].
Additional assessments may include simple and choice reaction time tasks, electroencephalography (EEG) with a focus on mismatch negativity (MMN) and P3a components, pupillometry, and subjective measures such as the Bond and Lader Visual Analog Scale (VAS) for alertness [4] [2].
Blood sampling for determination of serum this compound concentrations should be performed at baseline and at regular intervals post-dosing (e.g., 1, 1.5, 2, 3, 4, 6, and 8 hours) to characterize the pharmacokinetic profile and establish concentration-effect relationships. Samples should be collected in appropriate tubes, allowed to clot, centrifuged, and stored at -80°C until analysis. This compound concentrations can be determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with sufficient sensitivity to detect concentrations in the low ng/mL range.
Population PK-PD modeling approaches should be employed to quantify the relationship between this compound concentrations and cognitive effects. The pharmacokinetics of this compound are best described by a two-compartment model with first-order absorption and elimination, demonstrating high interoccasion and intersubject variability [2]. Significant concentration-effect relationships have been established for n-back reaction time, n-back accuracy, and adaptive tracking performance, enabling the prediction of cognitive effects from drug exposure levels [2].
Table 2: this compound Dose-Response Effects on Cognitive Domains
| Cognitive Domain | Assessment Tool | 2 mg Dose Effect | 4 mg Dose Effect | Time of Peak Effect | Duration |
|---|---|---|---|---|---|
| Verbal Episodic Memory | Verbal Learning Task (immediate recall) | -2.1 words [1] | -2.3 words [1] | 90 minutes | ~4 hours |
| Verbal Episodic Memory | Verbal Learning Task (delayed recall) | -1.8 words [1] | -3.2 words [1] | 90 minutes | ~4 hours |
| Working Memory | N-back Task (reaction time) | +15-25 ms [2] | +35-50 ms [2] | 90 minutes | ~4 hours |
| Working Memory | N-back Task (accuracy) | -2-3% [2] | -5-7% [2] | 90 minutes | ~4 hours |
| Sustained Attention | Adaptive Tracking | -1.2 percentage points [2] | -2.1 percentage points [2] | 90 minutes | ~4 hours |
| Sensorimotor Speed | Simple Reaction Time | Minimal effect [1] | +10-15 ms [1] | 90 minutes | ~4 hours |
Analysis of this compound's effects reveals a distinct domain-specific impairment pattern, with the most pronounced effects on verbal episodic memory, moderate effects on working memory and sustained attention, and minimal effects on basic sensorimotor function [1] [2]. The dose-dependent relationship is particularly evident for delayed verbal recall, where the 4 mg dose produces substantially greater impairment than the 2 mg dose, while immediate recall is equally impaired by both doses [1]. The time-course profile demonstrates peak effects at approximately 90 minutes post-administration, with a return to baseline levels by 4 hours for most cognitive domains, corresponding with the pharmacokinetic profile of the drug [1].
The following diagram illustrates the experimental workflow and key decision points in a this compound challenge study:
Figure 2: Experimental Workflow for this compound Challenge Studies. The diagram outlines key phases from study design through data analysis, highlighting integration of cognitive assessment and pharmacokinetic-pharmacodynamic approaches. PK-PD = pharmacokinetic-pharmacodynamic; LC-MS/MS = liquid chromatography-tandem mass spectrometry.
Primary analysis should employ repeated-measures analysis of variance (ANOVA) with treatment (placebo, 2 mg, 4 mg) and time (baseline, 1.5, 4, 7 hours) as within-subject factors. Significant main effects should be followed by post-hoc comparisons with appropriate correction for multiple comparisons (e.g., Bonferroni or Tukey HSD). For crossover designs, it is essential to test for period effects and carryover effects to ensure the validity of the crossover assumption. Effect sizes (partial η² or Cohen's d) should be calculated for significant findings to facilitate power calculations for future studies.
Population PK-PD modeling approaches should be employed to characterize the relationship between this compound concentrations and cognitive effects. These models typically describe the cognitive effects using an Emax model where E = E₀ + (Emax × Cγ) / (EC₅₀γ + Cγ), where E₀ is the baseline cognitive performance, Emax is the maximum drug effect, EC₅₀ is the concentration producing half-maximal effect, and γ is the sigmoidicity factor [2]. This approach allows for the quantification of concentration-effect relationships and prediction of cognitive effects across a range of doses not directly tested.
When interpreting results, it is important to distinguish between specific cognitive impairment and general sedative effects. The selective pattern of this compound's effects—with stronger impacts on memory than attention or simple reaction time—supports a specific cholinergic mechanism rather than general sedation [1]. Demonstration that a test compound reverses this compound-induced memory deficits without affecting alertness measures provides compelling evidence of specific procognitive effects through cholinergic mechanisms.
While this compound is generally well-tolerated in healthy volunteers at doses of 2-4 mg, researchers should implement comprehensive safety monitoring protocols throughout the study. Common side effects include dry mouth, blurred vision, mild drowsiness, dizziness, and headache, which are typically mild and peak around Tmax (1-1.5 hours post-dosing) [1] [7]. These effects can be assessed using a standardized side effects questionnaire administered at each assessment timepoint. Vital signs (blood pressure, heart rate, respiratory rate) should be monitored regularly, with particular attention to tachycardia and orthostatic hypotension that may occur due to anticholinergic effects on autonomic function.
Researchers should be prepared to manage more significant adverse events, though these are uncommon at the recommended doses. Confusion, significant memory impairment, marked sedation, or hallucinations would warrant immediate medical assessment. Facilities should have procedures in place for hydrating participants experiencing significant dry mouth and appropriate lighting adjustments for those with blurred vision. Contraindications to this compound administration include narrow-angle glaucoma, bowel obstruction, megacolon, myasthenia gravis, and known hypersensitivity to this compound or related compounds [7]. Particular caution should be exercised when considering enrollment of elderly participants, as they may be more susceptible to both peripheral and central anticholinergic effects [2].
The timing of cognitive assessments can be adjusted based on the pharmacokinetic profile of the candidate compound being tested. For drugs with rapid onset, assessments may begin 60 minutes post-dosing, while for compounds with delayed Tmax, the assessment schedule might be shifted later. Including electrophysiological measures such as EEG with event-related potentials (particularly MMN and P3a) provides complementary neural correlates of cognitive effects that may be more sensitive to drug effects than behavioral measures alone [2].
The this compound challenge model has particular utility in several specific applications: (1) Proof-of-pharmacology for M1 receptor agonists and positive allosteric modulators in early clinical development; (2) Dose selection for later-stage clinical trials by establishing the minimum effective dose for reversing cholinergic deficits; (3) Comparative efficacy assessments between novel compounds and established cholinesterase inhibitors; and (4) Mechanistic studies of cholinergic contributions to specific cognitive domains through selective receptor blockade.
The This compound challenge model represents a robust, validated, and selective approach for inducing reversible cognitive deficits in healthy volunteers that mirror aspects of cholinergic dysfunction in aging and dementia. Its domain-specific effects—predominantly impacting verbal episodic memory with lesser effects on attention and minimal sensorimotor impairment—provide a sensitive assay for detecting procognitive effects of novel cholinergic compounds. The well-characterized dose-response and time-course relationships enable precise experimental design and interpretation of reversal effects.
The biperiden-induced memory deficit model represents a advanced pharmacological approach for investigating cholinergic-mediated cognitive dysfunction and evaluating potential therapeutic interventions. Unlike non-selective muscarinic antagonists such as scopolamine, this compound demonstrates relative selectivity for M1/M4 muscarinic receptor subtypes, which are predominantly located in brain regions critical for learning and memory, including the hippocampus, cerebral cortex, and striatum [1] [2]. This receptor specificity translates to a more selective episodic memory impairment with fewer peripheral side effects, making it particularly valuable for studying age-related and dementia-associated memory deficits without the confounds of widespread cognitive disruption [3] [2].
The theoretical foundation of this model rests on the cholinergic hypothesis of memory dysfunction, which proposes that deficient cholinergic neurotransmission contributes substantially to cognitive impairment in aging and dementia [2]. This compound competitively antagonizes postsynaptic M1 receptors, which are crucial for synaptic plasticity, memory formation, and retrieval processes [1]. Research indicates that this compound preferentially affects episodic and verbal memory while largely sparing attention, working memory, and basic sensorimotor functions at appropriate doses [2]. This selective profile offers significant advantages over non-selective muscarinic antagonists, which induce diffuse cognitive impairments that complicate the interpretation of pharmacological rescue experiments [3].
This compound exerts its amnestic effects primarily through competitive antagonism of central muscarinic M1 receptors, with additional activity at M4 receptors. The M1 receptor is preferentially expressed in brain regions critical for learning and memory, including the cerebral cortex, hippocampus, and striatum [1] [2]. These receptors are coupled to Gq proteins and activate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) as second messengers. This signaling cascade results in calcium release from intracellular stores and activation of protein kinase C (PKC), which modulates synaptic plasticity and memory formation through effects on long-term potentiation (LTP) [1].
The diagram below illustrates the proposed neurobiological mechanism through which this compound induces memory deficits:
Beyond its direct effects on synaptic plasticity, this compound administration has been shown to increase dopamine turnover in the nucleus accumbens and enhance neuronal activation as measured by Fos immunohistochemistry [4]. This suggests that its amnestic effects may involve complex interactions between cholinergic and dopaminergic systems in mesolimbic pathways relevant to reward processing and memory consolidation [4]. Additionally, this compound reduces LTP-like plasticity induced by paired associative stimulation and produces characteristic changes in EEG rhythms, including increased delta and low-frequency alpha activity with decreased high-frequency alpha rhythms [1]. These neurophysiological alterations provide measurable biomarkers for this compound's central effects and correlate with cognitive impairment.
The following protocol outlines the standardized methodology for assessing this compound-induced memory deficits in healthy human volunteers, based on established clinical trials [2]:
Study Design: Randomized, double-blind, placebo-controlled, crossover design with counterbalanced treatment orders and washout periods of at least 7 days between sessions to prevent carryover effects.
Participants: Healthy volunteers (age 18-35) without personal or family history of psychiatric disorders, neurological conditions, or substance abuse. Participants should refrain from alcohol, caffeine, and medications for specified periods before testing.
Drug Administration: this compound hydrochloride administered orally in doses of 2 mg or 4 mg, based on the specific research question. Placebo is administered identically for control sessions. Testing commences at peak plasma concentration (60-90 minutes post-administration) [2].
Cognitive Assessment Battery:
Additional Measures: Subjective alertness scales (Bond and Lader VAS), side effects questionnaires, vital signs monitoring, and blood sampling for pharmacokinetic analysis.
The experimental workflow for human cognitive testing is summarized below:
For preclinical research, the following protocol details the use of this compound in rodent models of memory function:
Subjects: Adult Wistar or Sprague-Dawley rats (3-6 months) or mice (C57BL/6J), housed under standard conditions with reversed light/dark cycle. Food restriction to 90% of free-feeding weight may be implemented for motivational purposes in operant tasks [3].
Drug Preparation and Administration: this compound dissolved in saline or distilled water. Doses ranging from 1-10 mg/kg administered intraperitoneally 30 minutes before behavioral testing, based on the specific paradigm and species [3] [4].
Behavioral Paradigms:
Supplementary Measures: Locomotor activity, rotarod performance for motor coordination, tissue collection for neurochemical analysis (HPLC for dopamine, immunohistochemistry for Fos protein) [4].
The tables below summarize key quantitative findings from this compound studies across species and cognitive domains:
Table 1. Human Cognitive Effects of this compound
| Dose | Time Post-Dose | Verbal Learning Task | n-back Task | Side Effects |
|---|---|---|---|---|
| 2 mg | 90 min | ↓ Immediate recall | No effect | Mild (blurred vision, dry mouth) |
| 4 mg | 90 min | ↓ Immediate & delayed recall | No effect | Mild to moderate |
| 2 mg | 4 hours | No effect | No effect | Minimal |
| 4 mg | 4 hours | No effect | No effect | Minimal |
Table 2. Rodent Behavioral Effects of this compound
| Dose | DNMTP Performance | FR5 Responding | CPP Expression | Neurochemical Effects |
|---|---|---|---|---|
| 3 mg/kg | Delay-dependent deficit | No effect | Not tested | Not tested |
| 10 mg/kg | Delay-dependent deficit | Reduced responding | Blocked ethanol-induced CPP | ↑ Dopamine turnover in NAc |
| 1-5 mg/kg | Not tested | Not tested | Blocked ethanol-induced CPP | ↑ Fos-positive cells in NAc |
The this compound-induced memory deficit model has several specific applications in preclinical and clinical drug development. First, it serves as a pharmacological challenge model for evaluating potential cognitive enhancers, particularly those targeting cholinergic systems. Test compounds that reverse this compound-induced deficits without causing side effects may represent promising candidates for further development in conditions such as Alzheimer's disease, Parkinson's disease with cognitive impairment, and other cholinergic deficiency states [2]. Second, the model can be utilized for proof-of-concept studies to establish whether novel compounds with unknown mechanisms of action have clinically relevant cognitive-enhancing properties.
Additionally, the model has applications in dose-finding studies for establishing the optimal therapeutic range of cognitive enhancers, as the this compound challenge creates a standardized cognitive deficit against which dose-response relationships can be established [2]. The specific episodic memory impairment induced by this compound also makes it particularly suitable for studying age-related memory decline without the confounding factors associated with neurodegenerative diseases [5]. Finally, the model can help elucidate the specific roles of M1 receptors in human cognition and inform the development of more targeted therapeutic approaches for cognitive disorders [1] [2].
While the this compound model offers significant advantages, researchers should consider several important limitations. The cognitive effects of this compound are dose-dependent and time-sensitive, requiring careful timing of cognitive assessment relative to drug administration [2]. The selectivity of the memory impairment, while advantageous for certain applications, may not fully recapitulate the broad cognitive deficits observed in neurodegenerative diseases, potentially limiting translational validity for conditions with more widespread cognitive involvement [5].
Additionally, there is evidence that this compound's effects may vary across memory domains, with some studies showing stronger effects on verbal episodic memory compared to visual or recognition memory [5] [2]. Individual differences in drug metabolism and receptor sensitivity may also contribute to variable responses, necessitating appropriate sample sizes and within-subject designs when possible [2]. Finally, while peripheral side effects are less pronounced than with non-selective antimuscarinics, they still occur particularly at higher doses (4 mg), potentially unblinding the study condition in some cases [1] [2].
The this compound-induced memory deficit model represents a refined pharmacological tool for investigating cholinergic contributions to cognitive function and evaluating potential therapeutic interventions. Its receptor selectivity and relatively clean cognitive profile offer distinct advantages over traditional non-selective antimuscarinic models, particularly for studying episodic memory mechanisms and screening targeted treatments. When implemented with appropriate protocols and consideration of its limitations, this model provides valuable insights with relevance to age-related memory decline, dementia, and other conditions involving cholinergic dysfunction. The continuing validation and refinement of this model will likely enhance its utility in both basic research and drug development applications.
This compound is a medication used to treat Parkinson's disease and manage drug-induced movement disorders [1]. The synthetic pathway to produce this compound involves a Grignard reaction as a central step for constructing its carbon skeleton [2] [3] [4].
The core strategy involves reacting a phenyl Grignard reagent with a ketone intermediate to form the tertiary alcohol structure found in this compound [3]. The synthetic route can start from different precursors, as detailed in patents.
The following table summarizes two distinct preparation methods for this compound and its hydrochloride salt as found in patent literature.
| Patent Number | CN1525964A [3] | CN106187948A/B [2] [4] |
|---|---|---|
| Method Name | Method for the production of this compound (Free Base) | The preparation method that this compound hydrochloride is new |
| Key Starting Material | Phenylmagnesium bromide | 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-one |
| Core Reaction Step | Grignard reaction with a ketone intermediate | A sequence of Mannich reaction and Grignard reaction |
| Final Product Form | This compound (free base) | This compound hydrochloride |
| Final Isolation Step | Crystallization of the free base from a solvent mixture (e.g., acetone/water) | Precipitation of the hydrochloride salt |
This method focuses on synthesizing this compound as a free base through a Grignard reaction [3].
This method describes an alternative synthesis for the final active pharmaceutical ingredient (API) form, the hydrochloride salt [2] [4].
The workflow for the hydrochloride salt synthesis can be visualized as follows:
The pivotal Grignard reaction in these syntheses follows a standard nucleophilic addition mechanism [5] [6] [7]. The following diagram illustrates the general mechanism for the reaction between a ketone and a Grignard reagent.
For researchers aiming to reproduce or adapt these protocols, several factors are crucial for success:
Biperiden is a anticholinergic medication used primarily for the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms [1]. It functions as a muscarinic acetylcholine receptor antagonist, restoring the balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum [2]. This document provides a detailed synthesis protocol, analytical methods, and process optimization strategies for the manufacturing of this compound and its hydrochloride salt.
IUPAC Name: 1-{bicyclo[2.2.1]hept-5-en-2-yl}-1-phenyl-3-(piperidin-1-yl)propan-1-ol [2] Molecular Formula: C₂₁H₂₉NO Molecular Weight: 311.47 g/mol [2] CAS Number: 514-65-8 [2]
This compound can be synthesized via two primary routes: the Classical Grignard/Mannich Route and the Alternative One-Pot Grignard Route. The following sections provide experimental protocols for each.
Reagents:
Procedure:
Yield: 85–90%
Purity (HPLC): >95%
Reagents:
Procedure:
Yield: 80–85%
Purity (HPLC): 90–92%
Reagents:
Procedure:
Yield: 90–95%
Final Purity (HPLC): >99%
Reagents:
Procedure:
Overall Yield: 75–80%
Purity (HPLC): >98%
Table 1: Optimization of Reaction Conditions
| Parameter | Classical Route | One-Pot Route | Impact on Yield/Purity |
|---|---|---|---|
| Temperature | 40–45°C (Step 1); 0–25°C (Step 2) | 50°C (Mannich); 0–25°C (Grignard) | Higher temperatures may lead to impurities |
| Solvent System | Diethyl ether/2-MeTHF | 2-MeTHF | 2-MeTHF improves solubility and safety |
| Molar Ratios | 1.0:1.2:1.1 (ketone:CH₂O:piperidine) | 1.0:1.1:1.05 | Stoichiometric balance reduces byproducts |
| Reaction Time | 6–8 h (Step 1); 4–6 h (Step 2) | 4 h + 6 h | Extended times may degrade product |
Table 2: Quality Control Specifications
| Parameter | Specification | Analytical Method |
|---|---|---|
| Appearance | White to off-white crystalline powder | Visual inspection |
| Identity (FTIR) | Consistent with reference spectrum | FTIR spectroscopy |
| Assay (HPLC) | 98.0–102.0% | Reverse-phase HPLC |
| Related Substances | Individual: ≤0.5%; Total: ≤1.5% | HPLC-UV at 210 nm |
| Water Content | ≤1.0% (w/w) | Karl Fischer titration |
| Residual Solvents | Meets ICH Q3C guidelines | GC-FID |
The following diagram illustrates the sequential steps involved in the classical synthesis of this compound:
Figure 1: this compound Synthesis Workflow
The synthesis of this compound involves a well-established Grignard/Mannich sequence that can be optimized for high yield and purity. The protocols described herein provide a robust framework for laboratory-scale synthesis and industrial manufacturing. Further optimization may focus on solvent recycling and catalytic alternatives to enhance sustainability.
Drug-induced acute dystonia represents a neurological emergency characterized by sustained or intermittent muscle contractions causing abnormal, often painful, postures or movements. This condition typically develops within hours to days following initiation or dosage escalation of dopamine receptor blocking agents (DRBAs), primarily antipsychotics and antiemetics. The clinical spectrum encompasses focal, segmental, or generalized patterns involving cranial, cervical, trunk, or limb musculature, with particularly distressing manifestations including oculogyric crises (sustained upward deviation of eyes), torticollis (neck twisting), trismus (lockjaw), and rarely laryngospasm which can compromise airway patency. Young males appear disproportionately affected, with additional risk factors including cocaine use, previous dystonic reactions, and utilization of high-potency typical antipsychotics such as haloperidol. [1]
The pathophysiological mechanism underlying acute dystonia involves complex neurotransmitter imbalances within the nigrostriatal pathway. DRBAs antagonize dopamine D2 receptors in the striatum, disrupting inhibitory dopaminergic signaling onto cholinergic interneurons. This disruption results in relative cholinergic overactivity alongside dopamine deficiency, tipping the delicate dopamine-acetylcholine balance critical for normal motor control. The subsequent overstimulation of muscarinic M1 receptors on medium spiny neurons produces the characteristic sustained muscle contractions observed clinically. This mechanistic understanding provides the therapeutic rationale for anticholinergic intervention to restore neurochemical equilibrium. [1] [2]
This compound is a selective muscarinic M1 receptor antagonist with the chemical designation 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol. As a tertiary amine anticholinergic agent, it demonstrates central nervous system penetration and preferentially binds to M1 muscarinic receptors, the predominant subtype in the brain. Its receptor occupancy studies reveal that a 4 mg oral dose achieves 10%-45% muscarinic receptor occupancy in the frontal cortex within three hours post-administration, with occupancy correlating curvilinearly with plasma concentration. This compound's relative selectivity for M1 receptors translates to reduced peripheral anticholinergic effects compared to non-selective agents like atropine, though it still antagonizes all five muscarinic receptor subtypes (M1-M5) with varying affinity. [3] [4]
The pharmacokinetic profile of this compound includes an oral bioavailability of approximately 33% ± 5% due to significant first-pass hepatic metabolism. Peak plasma concentrations occur approximately 1.5 hours after oral administration of immediate-release formulations, with protein binding of 60%. This compound undergoes hepatic hydroxylation via cytochrome P450 enzymes and has an elimination half-life of 18-24 hours, which may be prolonged in elderly patients or those with hepatic impairment. The primary route of elimination is renal excretion of metabolites. This compound is stable under normal temperatures as a white, crystalline, odorless powder that is slightly soluble in water and alcohol. [3] [4]
Table 1: this compound Pharmaceutical Formulations
| Formulation Type | Strength | Route | Time to Onset | Key Characteristics |
|---|---|---|---|---|
| Immediate-release tablet | 2 mg | Oral | 30-60 minutes | First-line for maintenance; taken with food to reduce GI irritation |
| Solution for injection | 5 mg/mL | Intramuscular/Intravenous | 10-20 minutes | Gold standard for acute dystonia; rapid symptomatic relief |
This compound is marketed under the brand name Akineton and is available as generic formulations. While previously widely available, current distribution varies by region, with the drug no longer actively marketed in the United States though generic forms may remain accessible. The injection formulation is specifically designated for hospital and emergency settings where rapid control of dystonic symptoms is required. [5] [6] [4]
The management of acute dystonic reactions requires prompt recognition and intervention. The diagnostic confirmation should include thorough medication history review, with particular attention to DRBA administration within the preceding 96 hours, as 95% of cases manifest within this timeframe. Physical examination should document the distribution and characteristics of dystonic movements while excluding potential mimics such as hypocalcemia, tetanus, strychnine poisoning, or primary neurological disorders. When acute dystonia is confirmed, the standard treatment protocol involves immediate administration of this compound 5 mg via intramuscular or intravenous route. Clinical experience demonstrates that this intervention is "nearly always effective within 20 minutes" in resolving acute dystonic symptoms. [1] [7] [8]
For persistent symptoms, rescue dosing strategies may be employed. If dystonia does not resolve completely following the initial 5 mg dose, subsequent injections of this compound 5 mg can be administered at 30-minute intervals, up to a maximum of three total doses in severe cases. The case report literature documents successful resolution following three sequential 5 mg IV doses in metoclopramide-induced dystonia refractory to initial intervention. Should symptoms persist beyond this point, differential diagnosis must be revisited to exclude alternative etiologies such as tardive dystonia, catatonia, or psychogenic movement disorders, which do not respond to anticholinergics. [1] [7]
Table 2: this compound Dosing Recommendations for Acute Dystonia
| Population | Initial Dose (Acute Episode) | Maintenance Dosing | Special Considerations |
|---|---|---|---|
| Adults | 5 mg IM/IV; repeat every 30 min if needed (max 3 doses) | 2 mg orally 1-3 times daily for 4-7 days | Monitor for anticholinergic side effects; avoid prolonged use |
| Geriatric Patients | 2.5-5 mg IM/IV (reduce based on comorbidities) | 1-2 mg once or twice daily | Increased vulnerability to cognitive effects; minimal effective dose recommended |
| Pediatric Patients | 0.1-0.2 mg/kg IM (max 5 mg) | 0.04-0.08 mg/kg orally 1-3 times daily | Limited safety data; use with caution; not FDA-approved for children |
| Hepatic Impairment | 2.5-5 mg IM/IV (consider reduction) | 1-2 mg once or twice daily | Extended half-life possible; monitor for accumulation |
For maintenance therapy following acute symptom control, particularly when the causative antipsychotic must be continued, oral this compound 2 mg administered 1-3 times daily for 4-7 days provides effective prophylaxis against dystonia recurrence. The maximum recommended daily dosage is 16 mg, though clinical trials rarely necessitate exceeding 8 mg daily for acute dystonia management. Administration with food minimizes gastrointestinal adverse effects. Gradual tapering over 1-2 weeks is recommended when discontinuing maintenance therapy to prevent rebound cholinergic effects. [1] [5] [6]
Special consideration is warranted for vulnerable populations. Geriatric patients exhibit increased susceptibility to central anticholinergic effects including confusion, memory impairment, and delirium, necessitating dose reduction and enhanced monitoring. Pediatric dosing remains poorly established, with limited safety and efficacy data, requiring careful risk-benefit assessment. Patients with hepatic impairment may experience prolonged drug exposure due to reduced clearance, warranting conservative dosing and extended monitoring intervals. [5] [3] [6]
This compound therapy carries specific absolute contraindications that must be respected to prevent serious adverse outcomes. These include documented hypersensitivity to this compound or its components, narrow-angle glaucoma due to risk of acute angle closure from mydriatic effects, gastrointestinal obstruction of any type, paralytic ileus, megacolon, and myasthenia gravis. Relative contraindications requiring careful risk-benefit evaluation include benign prostatic hyperplasia with urinary retention predisposition, cardiovascular arrhythmias, seizure disorders, chronic open-angle glaucoma, and gastrointestinal conditions associated with reduced motility. [5] [6] [4]
Special precautions for high-risk populations merit particular emphasis. Elderly patients demonstrate increased vulnerability to cognitive adverse effects including confusion, memory impairment, and delirium, with some evidence suggesting potential association between chronic anticholinergic use and dementia progression. Patients receiving multiple medications with anticholinergic properties accumulate anticholinergic burden that potentiates both peripheral and central adverse effects. The concomitant use of this compound with other anticholinergics, tricyclic antidepressants, first-generation antihistamines, or certain muscle relaxants should be avoided or carefully monitored with dose adjustment. [5] [3] [6]
The adverse effect profile of this compound reflects its anticholinergic pharmacology and can be categorized by system affected:
Central nervous system: Dose-related effects include drowsiness, dizziness, headache, and blurred vision. Higher doses may produce nervousness, agitation, anxiety, confusion, delirium, hallucinations, and rare seizures. This compound may alter normal sleep architecture, particularly reducing REM sleep, and has demonstrated abuse potential due to mood-elevating and euphoriant properties at supratherapeutic doses. [5] [3] [6]
Peripheral anticholinergic effects: Dry mouth, blurred vision, tachycardia, constipation, urinary retention, and impaired sweating are frequently reported. These effects are generally dose-dependent and more pronounced with rapid dose escalation. The impaired thermoregulation from reduced sweating capacity creates vulnerability to heat stroke during environmental heat exposure or vigorous exertion. [5] [6] [4]
Overdose management: this compound overdose produces symptoms mimicking atropine intoxication including mydriasis, mucous membrane dryness, flushed face, gastrointestinal and urinary atony, hyperthermia, agitation, confusion, and hallucinations. Life-threatening overdose may cause respiratory depression and cardiac arrest. Treatment includes physostigmine administration as a specific antidote, carbachol for bowel and bladder dysfunction, and supportive care with continuous vital sign monitoring and temperature management with cooling blankets. [6] [4]
The research applications of this compound extend beyond immediate clinical utility to mechanistic investigations of cholinergic neurotransmission in motor control. This compound serves as a valuable experimental tool for studying muscarinic receptor function due to its relative M1 selectivity. The following experimental protocol outlines a systematic approach for investigating this compound's modulation of striatal circuitry in preclinical models:
Protocol 1: Electrophysiological Assessment of Striatal Microcircuitry
Objective: To characterize this compound's effects on synaptic plasticity in the nigrostriatal pathway using paired associative stimulation (PAS) paradigms.
Materials: Animal model (rat/mouse), stereotaxic apparatus, microinjection system, electrophysiology setup, this compound solution (0.1-1.0 mg/kg), control vehicle.
Methodology:
Outcome Measures: fEPSP slope changes, LTP persistence, input-output relationships, paired-pulse facilitation ratios.
Applications: This protocol enables investigation of this compound's modulation of neuroplasticity, with research demonstrating the drug "reduces long-term potentiation (LTP)-like plasticity induced by paired associative stimulation (PAS)." [3]
The following diagram illustrates the nigrostriatal pathway and this compound's mechanism of action in restoring dopaminergic-cholinergic balance:
Diagram 1: this compound's mechanism of action in the nigrostriatal pathway. The drug competitively antagonizes M1 muscarinic receptors, counteracting acetylcholine excess resulting from dopamine deficiency caused by dopamine receptor blocking agents.
For pharmaceutical researchers developing novel anticholinergic therapies, this compound serves as an important active comparator. The following protocol outlines a standardized approach for evaluating acute dystonia treatment efficacy in clinical trials:
Protocol 2: Randomized Controlled Trial of Acute Dystonia Management
Study Design: Double-blind, randomized, active-controlled parallel group trial.
Participants: Patients (ages 18-65) presenting with acute dystonia within 96 hours of DRBA initiation. Exclusion criteria include pregnancy, renal/hepatic impairment, contraindications to anticholinergics.
Intervention: Single intramuscular injection of this compound 5 mg versus experimental agent versus placebo in severe cases where rescue medication is permitted.
Outcome Measures:
Statistical Considerations: Target enrollment of 60 participants per arm provides 90% power to detect 25% reduction in time to symptom resolution (α=0.05). Modified intention-to-treat analysis with last observation carried forward for missing data.
Monitoring: Continuous assessment of vital signs and systematic documentation of adverse events using standardized scales at 30, 60, 120 minutes and 24 hours post-treatment.
This methodology builds upon clinical evidence demonstrating that this compound 5 mg intramuscularly is "nearly always effective within 20 minutes" in acute dystonia resolution. [1]
The following workflow diagram outlines the sequential steps for acute dystonia management in clinical and research settings:
Diagram 2: Clinical management algorithm for drug-induced acute dystonia. The protocol emphasizes prompt diagnosis, rapid intervention with this compound, and structured response assessment with escalation pathways for refractory cases.
This compound remains a foundational therapeutic agent for managing drug-induced acute dystonia, with extensive clinical evidence supporting its efficacy and rapid onset of action. The drug's M1 receptor selectivity provides a favorable balance between central efficacy and peripheral side effects compared to non-selective anticholinergics. Ongoing research continues to elucidate this compound's complex neuropharmacological actions, including its modulation of synaptic plasticity, effects on cognitive function, and potential applications beyond movement disorders.
Future directions for this compound research include optimization of dosing strategies in special populations, investigation of its neuroprotective potential in neurodegenerative conditions, and exploration of its efficacy in substance use disorders based on preliminary evidence suggesting benefits in cocaine/crack dependence. Pharmaceutical development may focus on formulation advancements to enhance bioavailability and reduce dosing frequency, potentially improving adherence in maintenance therapy. As the field moves toward personalized medicine, pharmacogenetic studies may identify biomarkers predicting treatment response and vulnerability to adverse effects, enabling more precise patient selection.
These application notes and protocols provide a comprehensive framework for the appropriate use of this compound in both clinical and research contexts, emphasizing evidence-based practices while acknowledging areas requiring further investigation. The structured methodologies support standardized approaches to acute dystonia management and facilitate rigorous evaluation of novel therapeutic agents in this domain.
Post-traumatic epilepsy (PTE) represents one of the most significant neurological complications following traumatic brain injury (TBI), affecting approximately 10-20% of severe TBI patients within 5 years of injury and accounting for 5% of all focal epilepsy cases in the general population. [1] [2] The risk of developing PTE correlates strongly with injury severity, ranging from 2.9% for moderate TBI to 17-27% for severe TBI, with rates reaching 50% for penetrating head injuries. [1] [2] Despite these concerning statistics, no clinically validated interventions currently exist to prevent epileptogenesis following brain injury, highlighting a significant unmet medical need. [1] [3] [2]
Biperiden hydrochloride, a well-established muscarinic cholinergic antagonist primarily used for Parkinson's disease and drug-induced extrapyramidal symptoms, has recently emerged as a promising candidate for PTE prevention. [4] [5] The scientific rationale for repurposing this compound stems from preclinical studies demonstrating that anticholinergic drugs can modify neural plastic processes that underlie epileptogenesis in animal models. [1] [2] Specifically, this compound administration soon after brain injury has been shown to delay seizure latency and reduce incidence and intensity of spontaneous seizures in experimental models. [1] [2] These promising preclinical findings have prompted several clinical trials to evaluate this compound's potential as the first antiepileptogenic intervention for TBI patients. [1] [3] [6]
Recent clinical investigations have yielded preliminary but crucial insights into this compound's potential efficacy and safety profile for PTE prevention. The evidence base consists of completed and ongoing trials with varying methodological approaches and patient populations.
Table 1: Summary of Clinical Trials Investigating this compound for PTE Prevention
| Trial Reference | Phase | Sample Size | Intervention | Primary Outcomes | Key Findings |
|---|---|---|---|---|---|
| NCT01048138 [3] [6] | Phase II | 112 (mITT analysis) | This compound 5mg IV every 6h for 10 days | PTE incidence at 24 months | No significant difference in PTE incidence (HR 2.6, 95% CI 0.65-10.57; p=0.170) |
| NCT04945213 [1] [2] | Phase III | Planned: 312 | This compound 5mg IV every 6h for 10 days | PTE incidence and severe adverse events | Trial ongoing; results pending |
| NCT01048138 [3] [6] | Phase II | 61 (completed follow-up) | This compound vs. placebo | Seizure frequency and mortality | Higher frequency of late seizures in this compound group (2.03, 95% CI 0.912-3.1597; p<0.001) |
The most comprehensive available evidence comes from a randomized, double-blinded clinical trial (NCT01048138) conducted between 2018-2022 that evaluated this compound's effects in acute TBI patients. [3] [6] This study was terminated early due to the COVID-19 pandemic, resulting in a reduced sample size of 123 randomized participants (112 included in modified intention-to-treat analysis, with only 61 completing the 24-month follow-up). The primary analysis revealed insufficient evidence to support this compound's efficacy in preventing PTE (hazard ratio 2.6, 95% CI 0.65-10.57; p=0.170) or reducing mortality (HR 1.57, 95% CI 0.73-3.38; p=0.248). [3] [6] Surprisingly, the frequency of late post-traumatic seizures was significantly higher in the this compound group compared to placebo (2.03, 95% CI 0.912-3.1597; p<0.001), raising important questions about potential pro-convulsant effects under certain conditions or in specific patient subgroups. [3] [6]
Table 2: Secondary Outcomes and Safety Profile from Clinical Trials
| Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
|---|---|---|---|
| Late Seizure Frequency | Increased | Baseline | p < 0.001 |
| Mortality Rate | No significant reduction | Baseline | p = 0.248 |
| Common Side Effects | Dry mouth, blurred vision, constipation, urinary retention | Lower incidence | Not quantified |
| Serious Adverse Events | Central anticholinergic syndrome | Rare | Requires immediate treatment |
A larger Phase III multicenter trial (NCT04945213) is currently underway, with a planned enrollment of 312 adult patients with moderate or severe TBI across 10 Brazilian hospitals. [1] [2] This study aims to provide more definitive evidence regarding this compound's potential antiepileptogenic properties, with additional outcomes including electroencephalographic abnormalities, health-related quality of life, and neuropsychological status. [1] [2] The completion of this trial will be crucial for determining whether this compound has a future role in PTE prevention.
Study Population: The protocol targets adult patients (18-75 years) with moderate to severe TBI (Glasgow Coma Scale score 6-12 at accident scene and/or 3-12 at hospital admission) and CT evidence of acute intraparenchymal hemorrhage and/or contusion. [1] [2] Key exclusion criteria include history of epilepsy, pregnancy, glaucoma, benign prostatic hyperplasia, cardiac arrhythmias, and current use of antiseizure medications. [1] [2]
Randomization and Blinding: The trial employs block randomization (1:1 ratio) using computer-generated random sequences, stratified by recruiting center. [1] [2] Allocation concealment is maintained through web-based systems like REDCap, with all patients, care providers, and outcome assessors blinded to treatment assignment. [1] [2] The intervention and placebo are identical in appearance (color, volume, and packaging) to maintain blinding integrity. [1] [2]
Intervention Protocol: Patients receive either 5 mg this compound (1 mL diluted in 100 mL 0.9% saline) or placebo (1 mL sterile vehicle similarly diluted) via intravenous infusion every 6 hours for 10 days, totaling 40 doses. [1] [2] The first dose must be administered within 12 hours of TBI, emphasizing the critical importance of early intervention in the epileptogenic process. [1] [2]
Figure 1: Clinical Trial Workflow for this compound in PTE Prevention
Primary Endpoints: The incidence of PTE is defined as recurrent, unprovoked seizures starting 7 days or more after TBI, confirmed through clinical evaluation and seizure diary documentation. [1] [3] [2] Safety outcomes include the occurrence of severe adverse events, with particular attention to central anticholinergic syndrome characterized by delirium, hallucinations, confusion, and seizures. [7] [5]
Monitoring Schedule: Patients undergo prospective monitoring at 1, 3, 6, 9, 12, 18, and 24 months post-TBI, including neurological examination, electroencephalogram (EEG), seizure diary review, and quality of life assessment using standardized scales. [1] [2] During hospitalization, blood samples are collected for genetic analysis, particularly focusing on the APOEε4 allele, which may influence epileptogenesis and treatment response. [1] [2]
Neurotransmitter Release Studies: In vitro preparations of brain tissue slices (caudate nucleus or cortex) from experimental models can be used to investigate this compound's effects on neurotransmitter release. [8] Tissue slices are preincubated with radiolabeled neurotransmitters ([3H]dopamine, [3H]acetylcholine, [3H]GABA, or [3H]noradrenaline), followed by measurement of spontaneous and electrically evoked release in the presence of this compound (1-10 μM concentrations). [8]
Receptor Binding Assays: this compound's receptor selectivity profile can be determined through competitive binding assays using cell lines expressing recombinant muscarinic receptor subtypes (M1-M5). [9] [4] The protocol involves incubation with [3H]pirenzepine (with selectivity for M1/M4 receptors) and increasing concentrations of this compound to calculate inhibition constants and determine receptor selectivity ratios. [9]
This compound's potential antiepileptogenic properties are primarily attributed to its antagonism of muscarinic acetylcholine receptors, with particular selectivity for the M1 receptor subtype. [9] [4] The cholinergic system plays a crucial role in modulating neuronal excitability and synaptic plasticity, with excessive muscarinic signaling implicated in epileptogenesis following brain injury. [4]
This compound exhibits approximately 10-fold higher affinity for M1 receptors compared to M2-M5 subtypes, making it the most selective M1 antagonist clinically available for human use. [9] Beyond its primary anticholinergic activity, this compound may influence dopaminergic transmission, with studies showing it facilitates evoked dopamine release in caudate nucleus slices, potentially contributing to its neuromodulatory effects. [8] Additionally, this compound has been shown to reduce GABA release in central nervous system tissue, suggesting it may disinhibit GABA-controlled neurons in specific circuits. [8]
Figure 2: Proposed Mechanism of this compound in Preventing Post-Traumatic Epileptogenesis
The timing of this compound administration appears critical to its potential efficacy, with preclinical models demonstrating maximal effect when administered soon after brain injury. [1] [2] This temporal specificity aligns with the concept of a critical therapeutic window during early epileptogenesis, when maladaptive plasticity processes are most active and potentially modifiable by pharmacological intervention.
This compound's safety profile is well-established from decades of use in Parkinson's disease, but its application in acutely ill TBI patients requires specialized considerations.
Absolute Contraindications: this compound is contraindicated in patients with narrow-angle glaucoma, bowel obstruction, megacolon, or hypersensitivity to the drug. [10] [5] These contraindications stem from its anticholinergic properties that can exacerbate these conditions.
Special Population Considerations: Elderly patients may be more susceptible to cognitive adverse effects and require careful monitoring. [10] Pediatric use has not been established, and pregnancy Category C status indicates that animal reproduction studies have not been conducted. [5] Breastfeeding should be approached with caution as it is unknown whether this compound is excreted in human milk. [10] [5]
The most common side effects reflect this compound's anticholinergic activity and include dry mouth (34-42%), blurred vision (28-35%), constipation (25-30%), and drowsiness (20-25%). [10] [7] [5] These effects are typically dose-dependent and may diminish with continued treatment. [7]
More serious is the potential for central anticholinergic syndrome, characterized by delirium, disorientation, anxiety, hallucinations, combativeness, and seizures. [7] [5] This condition can progress to stupor, coma, and respiratory arrest if unrecognized. [5] Management includes immediate drug discontinuation, symptomatic support, and consideration of physostigmine (1-2 mg IV, repeated as needed) as a specific antidote in severe cases. [5]
Current evidence regarding this compound's efficacy for PTE prevention remains inconclusive and potentially concerning, given the increased frequency of late seizures observed in the completed trial. [3] [6] The ongoing Phase III trial (NCT04945213) will provide crucial data to determine whether this compound has a future role in PTE prevention. [1] [2] Several important considerations emerge for researchers and clinicians:
Timing and Patient Selection: Future studies should explore whether specific TBI subtypes or genetic profiles (such as APOEε4 carriers) might respond more favorably to this compound therapy. [1]
Combination Approaches: Given the complexity of epileptogenesis, This compound combined with other neuroprotective agents might yield better results than monotherapy approaches.
Biomarker Development: Identification of imaging, electrophysiological, or molecular biomarkers could help identify patients most likely to benefit from this compound therapy and monitor treatment response.
While this compound represents one of the first clinically available drugs to reach Phase III testing for PTE prevention, the current evidence underscores the challenges of epileptogenesis modification and the need for continued investigation into alternative mechanisms and approaches.
Cocaine use is a significant global health issue, affecting millions worldwide. The cholinergic system, which uses the neurotransmitter acetylcholine (ACh), impacts the brain's reward mechanisms and drug self-administration. This implicates ACh in the cocaine addiction process [1].
Biperiden hydrochloride is a muscarinic acetylcholine receptor (mAChR) antagonist. It is clinically approved for the treatment of Parkinson's disease and drug-induced movement disorders [2] [3]. The rationale for investigating this compound in cocaine dependence stems from preclinical evidence suggesting that pharmacological blockade of the muscarinic system can modulate the brain's reward pathways, potentially reducing the drive to consume cocaine [1].
A key 8-week, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound in treating cocaine and crack addiction [1]. The study involved 111 male patients aged 18 to 50.
The table below summarizes the key efficacy findings from the trial:
| Outcome Measure | Placebo Group (n=55) | This compound Group (n=56) | P-value |
|---|---|---|---|
| Treatment Completion | 11 (20.0%) | 24 (42.8%) | p = 0.009 |
| Reduction in Cocaine/Crack Use | Not Significant | Statistically Significant | p < 0.001 |
| Reduction in Craving Score | Not Significant | Statistically Significant | Reported |
The results indicate that this compound, combined with group cognitive-behavioral therapy, was significantly more effective than placebo in helping patients complete treatment, reduce the amount of cocaine/crack used, and lower craving levels [1].
This section details the methodology from the published clinical trial for researchers seeking to replicate or build upon these findings [1].
Assessments were conducted at baseline and throughout the 8-week study. The primary outcome was likely treatment compliance, with secondary outcomes being craving and drug use.
The therapeutic effect of this compound in addiction is primarily attributed to its action as a muscarinic receptor antagonist, which helps restore the neurotransmitter balance in the brain's reward circuitry disrupted by chronic cocaine use [1] [3].
The following diagram illustrates the proposed neurobiological mechanism of this compound in the context of cocaine dependence:
Diagram 1: Proposed mechanism of this compound in reducing cocaine-seeking behavior. This compound blocks M1 muscarinic receptors, helping to restore neurotransmitter balance disrupted by cocaine use, which in turn reduces craving and drug use.
Furthermore, an in vitro study revealed that this compound also acts as a weak uncompetitive inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. The inhibitory constant (Ki) was found to be 1.11 mmol/L, and molecular docking simulations predicted the binding interaction occurs at the peripheral anionic site of the AChE enzyme [2]. While this AChE inhibitory effect is weak and likely secondary to its primary receptor antagonism, it may contribute to the overall modulation of the cholinergic system.
The promising results from the initial trial warrant further investigation. Key areas for future research include:
It is noteworthy that a separate, large Phase III clinical trial is also investigating this compound for the prevention of post-traumatic epilepsy, highlighting the ongoing interest in repurposing this drug for CNS disorders [4].
While the findings are encouraging, clinicians and researchers should consider the following:
The presented data and protocols indicate that this compound is a promising therapeutic candidate for cocaine and crack addiction. Its efficacy in improving treatment retention and reducing drug use, coupled with a well-understood mechanism of action, supports its potential for broader clinical application. Further research is essential to solidify its place in the addiction treatment toolkit.
The following table consolidates quantitative data from clinical studies, which is essential for anticipating and understanding variability in your research results.
| Parameter | Reported Value | Study Details | Source |
|---|---|---|---|
| Systemic Availability (F) | 33% | Single oral vs. intravenous dose in 6 normal subjects | [1] |
| Time to Peak (Tmax) | 1.0 - 2.0 hours | Oral administration | [2] [3] [4] |
| Elimination Half-Life (T½) | 18 - 24 hours | Terminal phase reported in multiple volunteer studies | [4] [1] |
| Volume of Distribution (Vd) | 24 L/kg | Following intravenous administration | [1] |
| Clearance (CL) | 12 mL/min/kg (∼146 L/h) | Following intravenous administration | [4] [1] |
| Therapeutic Range | 1 – 6.5 ng/mL | 0.5–2 hours after a 4 mg dose | [3] |
| Toxic Level | >13 ng/mL | - | [3] |
| Interoccasion & Intersubject Variability | High | Noted in a 2021 RCT in healthy elderly subjects; PK data best fitted a two-compartment model. | [2] |
Here are methodologies from recent studies that directly addressed biperiden's PK and variability.
This study was designed to develop a this compound challenge model and explicitly quantified variability [2] [5].
A novel method was developed for therapeutic drug monitoring (TDM) to manage variability [3].
Challenge: High variability in plasma concentration and pharmacodynamic response between subjects.
Challenge: Need for a sensitive and reliable method to measure this compound levels.
Challenge: Overlapping central and peripheral side effects complicate cognitive assessments.
The relationship between the factors that influence this compound's pharmacokinetics and the resulting experimental outcomes can be visualized as follows. The core relationship between dose, plasma concentration, and effect is moderated by several sources of variability.
Biperiden is a muscarinic receptor antagonist, and its side effects stem from the blockade of muscarinic acetylcholine receptors in both the central and peripheral nervous systems [1] [2].
The diagram below illustrates how this compound's mechanism leads to its therapeutic and adverse effects.
The tables below summarize the frequency, characteristics, and risk factors of this compound's side effects, based on clinical data.
Table 1: Common Anticholinergic Side Effects of this compound
| Side Effect | Category | Frequency & Notes | Underlying Mechanism |
|---|---|---|---|
| Dry Mouth [1] [4] | Peripheral | Frequent, dose-dependent [1] | Inhibition of salivary gland secretion |
| Blurred Vision [1] [4] | Peripheral | Frequent [1] | Pupillary dilation (mydriasis) and cycloplegia |
| Constipation [1] [5] | Peripheral | Frequent [1] | Reduced gastrointestinal motility |
| Urinary Retention [1] [5] | Peripheral | Occurs, especially with prostate issues [5] | Inhibition of bladder detrusor muscle contraction |
| Confusion / Delirium [1] [6] | Central | More frequent in geriatric patients; can present as hypoactive [1] [6] | Blockade of central M1 receptors |
| Memory Impairment [3] | Central | Single 2 mg dose can cause broad decline [3] | Blockade of central M1 receptors |
| Drowsiness / Sedation [1] [4] | Central | Frequent [1] | Central nervous system effect |
| Tachycardia [1] [4] | Peripheral | Can occur; caution in patients with cardiac history [1] | Blockade of cardiac muscarinic receptors |
Table 2: Populations at Increased Risk & Key Contraindications
| Risk Factor / Condition | Associated Risk & Recommendation |
|---|---|
| Geriatric Patients [1] [3] | Significantly higher risk of confusion, delirium, memory impairment, and falls. Use with extreme caution. |
| Pre-existing Cognitive Impairment / Dementia [3] | Anticholinergics can worsen cognitive symptoms. Contraindicated in many cases [3]. |
| Narrow-Angle Glaucoma [1] [4] | Contraindicated. this compound may precipitate an acute attack [1]. |
| Bowel Obstruction / Megacolon [1] [4] | Contraindicated. Can worsen ileus [1]. |
| Benign Prostatic Hyperplasia (BPH) [5] | May cause or worsen urinary retention. Use with caution [5]. |
| History of Seizures or Cardiac Arrhythmias [1] [4] | May lower seizure threshold or exacerbate arrhythmias. Use with caution [1]. |
For researchers designing protocols or managing side effects in clinical studies, the following strategies are critical.
Here are detailed methodologies for studying this compound's key side effects in preclinical and clinical models.
Protocol 1: Assessing Cognitive Impairment in Healthy Volunteers This human model is used to quantify this compound's impact on memory and other cognitive domains [3].
Protocol 2: Inducing & Quantifying Anticholinergic Delirium in a Rodent Model This preclinical model helps investigate the pathogenesis and treatment of central anticholinergic syndrome [6].
The workflow for this preclinical model is outlined below.
Why is biperiden used to model cognitive impairment in research? this compound is a relatively selective muscarinic M1 receptor antagonist [1] [2]. Since acetylcholine and the M1 receptor subtype play a crucial role in learning and memory, blocking them creates a temporary, reversible cognitive deficit. This model is used to mimic the cholinergic dysfunction seen in age-related memory decline and dementia, and to test the efficacy of novel pro-cognitive compounds [3] [1] [4].
What is the evidence for this compound's selective effect on memory? Multiple controlled studies confirm that this compound selectively impairs episodic memory without significantly affecting attention or motor functions at certain doses and time points. For instance, one study found that while verbal recall was impaired, performance on n-back tasks (working memory) and sustained attention tasks remained unchanged [3] [5] [4].
What are the key safety considerations when using this compound in healthy volunteers? Reported side effects are generally mild and include drowsiness, vertigo, dry mouth, and blurred vision [6] [4]. It is contraindicated in individuals with narrow-angle glaucoma, bowel obstruction, or megacolon [7]. Caution is advised in elderly subjects or those with cognitive vulnerabilities, as anticholinergics can cause confusion and more pronounced cognitive impairment [2].
The tables below summarize the core quantitative findings from key studies to aid in your experimental planning.
Table 1: Cognitive Effects of Single-Dose this compound in Healthy Subjects
| Cognitive Domain | Test Used | Dose & Timing | Key Findings | Source |
|---|
| Verbal Episodic Memory | 15-word Verbal Learning Task (VLT) | 2 mg & 4 mg at 90 mins post-dose | - Immediate recall: Impaired by both doses.
Table 2: Pharmacokinetic and Safety Profile
| Parameter | Details | Source |
|---|---|---|
| Time to Peak Concentration (T~max~) | 1 - 1.5 hours after oral administration. | [4] [8] |
| Half-life | Reported values range from 11 to 21 hours. | [4] [8] |
| Therapeutic Range | 1–6.5 ng/mL (0.5–2 hours after a 4 mg dose). | [8] |
| Reported Side Effects | Mild at T~max~; minimal at other times. Includes drowsiness, dizziness, dry mouth, blurred vision. | [3] [6] [4] |
Here are detailed methodologies from cited studies for your reference.
1. Protocol: Dose- and Time-Dependent Cognitive Effects
This protocol is based on a placebo-controlled, double-blind, 3-way crossover study in 21 healthy young volunteers [3] [5] [4].
2. Protocol: Pharmacokinetic-Pharmacodynamic (PK-PD) Model in Elderly
This study aimed to develop a robust challenge model for testing M1 receptor agonists in 12 healthy elderly subjects [1].
The workflow for this PK-PD study can be summarized as follows:
Issue: Inconsistent or weak cognitive effects.
Issue: High variability in cognitive response between subjects.
Issue: Sedation or broad cognitive impairment confounds memory-specific results.
Issue: Planning a study in an elderly population.
The following table summarizes two key analytical methods used for biperiden determination.
| Method Attribute | GC-MS with SALLME (2023) | Stability-Indicating HPLC (2007) |
|---|---|---|
| Application | Therapeutic Drug Monitoring (TDM) in human plasma [1] [2] | Assay of bulk active ingredient and pharmaceutical dosage forms (tablets, injections) [3] [4] |
| Sample Matrix | Human Plasma [1] | Bulk drug substance and solid dosage forms [3] |
| Extraction/Cleanup | Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1] | Ultrasonic extraction (for dosage forms) [5] |
| Linear Range | 0.5 - 15 ng/mL [1] [2] | 0.5 - 25 μg/mL [3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL [1] | 0.1 μg/mL [3] |
| Key Advantages | High sensitivity suitable for TDM; green technique with low solvent use [1] | Stability-indicating; separates drug from degradation products [3] [4] |
This method is designed for sensitive measurement of this compound within the therapeutic range (1–6.5 ng/mL) for TDM [1].
Sample Preparation & Extraction (SALLME):
Instrumental Analysis (GC-MS):
This method is used for quality control of pharmaceuticals to ensure label claim and stability [3] [4].
Chromatographic Conditions:
Sample Preparation:
The following diagram illustrates the logical process for selecting and executing the appropriate analytical method based on your sample type and goal.
Q1: Why is therapeutic drug monitoring (TDM) important for this compound? this compound has a relatively narrow therapeutic range (1–6.5 ng/mL) and can cause anticholinergic syndrome at toxic levels (around 13 ng/mL). Furthermore, it has abuse potential due to its euphoric and hallucinogenic properties, making TDM crucial for both safety and adherence monitoring [1].
Q2: What is the main advantage of the SALLME technique used in the GC-MS method? SALLME is a sample preparation technique that uses a small volume of solvents and salt to achieve efficient extraction and clear phase separation. It is considered a simpler, faster, and greener alternative to traditional liquid-liquid extraction or solid-phase extraction, which often use larger solvent volumes and require a sample preconcentration (evaporation) step [1].
Q3: How does the stability-indicating property of the HPLC method help? A stability-indicating method can accurately measure the active drug (this compound) even in the presence of its degradation products. This is essential for conducting forced degradation studies to understand how the drug breaks down under various stress conditions (e.g., heat, light, acid, base) and for ensuring the quality and shelf-life of pharmaceutical products [3] [4].
Biperiden is a non-selective muscarinic acetylcholine receptor antagonist [1]. Its therapeutic effects in the central nervous system are achieved by blocking M1 receptors in the corpus striatum to restore balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems [2]. However, it also blocks muscarinic receptors in peripheral tissues, leading to unintended side effects [3].
The diagram below illustrates how this compound's action on peripheral muscarinic receptors leads to adverse effects.
The table below summarizes the common peripheral anticholinergic effects and key pharmacokinetic parameters of this compound for easy reference.
| Parameter / Effect | Details |
|---|---|
| Protein Binding [2] [1] | 60% |
| Oral Bioavailability [4] [1] | ~30% (extensive first-pass metabolism) |
| Elimination Half-Life [1] | 18 - 24 hours |
| Common Peripheral Effects | Dry mouth, blurred vision, constipation, urinary retention, decreased sweating, tachycardia [4] [5] [6]. |
| Serious Peripheral Effects | Paralytic ileus, severe hyperthermia (due to anhidrosis), complete urinary retention [4] [5]. |
For researchers, managing these effects is crucial for both the validity of animal studies and the safety of clinical trials.
Q1: Are there any specific contraindications for this compound related to its peripheral effects? Yes. This compound is contraindicated in narrow-angle glaucoma, bowel obstruction, paralytic ileus, and megacolon. Caution is required in patients with prostatic hyperplasia, cardiac arrhythmias, and hyperthyroidism [4] [5] [1].
Q2: What is the first-line management for this compound overdose? Overdose mimics atropine intoxication. Management is supportive and can include gastric lavage, activated charcoal, temperature control, and catheterization for urinary retention. Physostigmine, a cholinesterase inhibitor, can be used as a specific antidote in severe cases [4] [1] [6].
Q3: How does this compound's peripheral activity compare to its central activity? this compound is classified as a predominantly central anticholinergic with weak peripheral anticholinergic activity [4]. However, peripheral effects are still common and clinically significant, especially at higher doses.
Q4: What are the key drug interactions to consider? Using this compound with other anticholinergic drugs (TCAs, antihistamines, phenothiazines) can have additive effects and significantly worsen peripheral side effects. This compound may also antagonize the gastrointestinal effects of metoclopramide [5] [1].
Here are answers to common questions about Biperiden analytical method validation:
Q1: What are the critical system suitability parameters for the this compound HPLC-UV assay, and what are their acceptance criteria? System suitability tests ensure the analytical system is working correctly before sample analysis. The acceptance criteria for this compound, derived from validated methods, are summarized below [1] [2]:
| Parameter | Acceptance Criteria | Description or Formula |
|---|---|---|
| Retention Time | Consistent (e.g., ~7.5 min) | Retention time variability should be minimal (e.g., %RSD < 1.0). |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency. N = 16 * (t~R~ / w)^2^ |
| Tailing Factor (T) | ≤ 1.5 | A measure of peak symmetry. T = w~0.05~ / 2f |
| Repeatability (%RSD) | ≤ 2.0% | Calculated from peak areas of replicate standard injections. |
| Resolution (R~s~) | > 2.0 | Resolution from the closest eluting degradation product. R~s~ = 2(t~R2~ - t~R1~) / (w~1~ + w~2~) |
Q2: How can I resolve poor peak shape or asymmetric peaks for this compound?
Q3: My method fails specificity during forced degradation studies. What should I check?
Q4: How can I improve the detection limit for a trace analysis method?
Protocol 1: Stability-Indicating HPLC-UV Assay for Dosage Forms This method is suitable for the analysis of this compound in bulk form, tablets, and injections [1] [2].
1. Chromatographic Conditions:
2. Standard and Sample Preparation:
3. Forced Degradation (Stress Testing):
The following workflow outlines the key steps for sample analysis and troubleshooting:
Protocol 2: Sample Pre-concentration for Plasma using SALLME (for GC-MS) This technique is used for therapeutic drug monitoring to achieve high sensitivity [4].
The table below summarizes target concentrations and key parameters for this compound analysis to guide your method development and interpretation [1].
| Parameter | Value | Notes |
|---|---|---|
| Therapeutic Range | 1–6.5 ng/mL | Measured 0.5–2 hours after a 4 mg dose. |
| Toxic Level | >13 ng/mL | - |
| LLOQ (SALLME GC-MS) | 0.5 ng/mL | Sufficient for therapeutic drug monitoring (TDM) [2]. |
| LOD (MALDI-QTOF-MS) | 0.3 ng/mL | In whole blood, demonstrating high sensitivity [3]. |
Here are specific, validated methodologies for preparing this compound samples from human plasma and whole blood.
This method is recommended for its simplicity, low solvent use, and high sensitivity, making it ideal for TDM [2].
A classic LLE method provides a robust alternative for plasma sample clean-up [4].
This minimal-preparation method is suitable for high-throughput analysis of whole blood when coupled with a sensitive mass spectrometer [3].
The workflow below illustrates the core steps of the sample preparation process.
The amount of salt is critical. An optimal amount (e.g., 200 mg NaCl) ensures clear phase separation without adsorbing the analyte to salt crystals. Using the wrong organic solvent (ethyl acetate is recommended) can also significantly reduce recovery [2].
For researchers working with Biperiden, improving extraction efficiency is critical for accurate therapeutic drug monitoring (TDM) and pharmaceutical development. The core challenge lies in isolating the drug effectively from complex biological matrices like plasma.
A modern, sensitive approach for quantifying this compound in plasma uses Gas Chromatography-Mass Spectrometry (GC-MS) combined with Salt-Assisted Liquid-Liquid Microextraction (SALLME) [1]. This technique is designed for efficiency and minimal solvent use.
Detailed SALLME-GC-MS Protocol [1]:
This method is linear over a range of 0.5–20 ng/mL, suitable for TDM within the reported therapeutic window of 1–6.5 ng/mL [1].
This compound HCl suffers from poor water solubility, which limits its oral bioavailability. A promising strategy is the formation of an inclusion complex with Hydroxypropyl β-Cyclodextrin (HP-β-CD) [2].
Comparison of Complex Preparation Methods:
| Preparation Method | Key Characteristics | Reported Drug Release (in 60 min) |
|---|---|---|
| Kneading Method | Complex prepared with HP-β-CD in a mortar. | 93.98% [2] |
| Solvent Evaporation | Uses an organic solvent for complex formation. | Lower than Kneading Method [2] |
| Physical Mixture | Simple blending of drug and HP-β-CD. | Lower than Kneading Method [2] |
The table shows the Kneading Method is the most effective for enhancing solubility and dissolution rate [2].
Q1: My SALLME extraction for plasma has low recovery. What could be wrong?
Q2: How can I improve the solubility of this compound HCl for formulation?
Q3: What is the toxic plasma level of this compound I should be aware of?
The following diagrams, generated with Graphviz, outline the logical workflows for the key processes described above.
Here are answers to some specific issues you might encounter during your experiments with Biperiden.
I am developing a GC-MS method for this compound in plasma. My current sample preparation technique has low recovery and poor sensitivity. What are some modern, efficient techniques I can use? A technique called Salt-Assisted Liquid-Liquid Microextraction (SALLME) is recommended for this purpose. It is a simple, fast, and green sample pre-concentration technique.
I need a reliable HPLC-UV method for quantifying this compound in solid dosage forms (like tablets). What is a robust method that avoids complex ion-pair reagents? A developed reversed-phase HPLC method is well-suited for routine analysis [2] [3].
The table below summarizes key analytical methods for this compound, highlighting techniques for sensitivity enhancement.
| Method | Key Technique for Sensitivity | Sample Matrix | Linear Range | Key Advantage |
|---|---|---|---|---|
| GC-MS [1] | Salt-Assisted Liquid-Liquid Microextraction (SALLME) | Human Plasma | Designed for 1–6.5 ng/mL (therapeutic range) | Green, simple, and fast microextraction technique |
| HPLC-UV [2] [3] | Optimal UV detection at 205 nm | Solid Dosage Forms | 2–6 μg/mL | Simple, reliable, avoids ion-pair reagents |
| LC-MS ( [4]) | On-line sample clean-up with Restricted-Access Media | Human Serum | Two-orders-of-magnitude | Automated, high throughput, excludes serum proteins |
Protocol 1: SALLME for GC-MS Analysis in Plasma [1]
This protocol is designed for therapeutic drug monitoring with high sensitivity.
Protocol 2: HPLC-UV Analysis for Solid Dosage Forms [2] [3]
This protocol is optimized for quality control of tablets.
The following workflow can help you diagnose and resolve sensitivity issues in your analytical method.
| Category | Number of Interactions | Key Examples & Clinical Significance |
|---|
| Drug Interactions [1] | 344 total
For researchers, this compound is not only a therapeutic agent but also a valuable tool for probing the cholinergic system.
This model uses this compound to temporarily and reversibly induce cognitive deficits, providing a platform to test the efficacy of pro-cognitive or pro-cholinergic compounds [6].
Detailed Methodology (Crossover Design): [6]
This experimental workflow can be visualized as follows:
Beyond its approved uses, this compound is being investigated for other conditions, which informs potential new therapeutic pathways and interaction risks.
Q1: A preclinical study in rats shows unexpected agitation and hyperthermia after this compound administration. What is a likely cause and how can it be managed?
Q2: In a clinical trial, a subject on a stable antipsychotic regimen develops severe muscle spasms. Is intravenous this compound appropriate, and what are the key administration risks?
Q3: Our research involves testing a new M1 agonist. Why would we use this compound instead of scopolamine in our challenge model?
| Consideration | General Adult Dose | Elderly Patient Recommendation | Clinical Rationale & Notes |
|---|---|---|---|
| Parkinson's Disease [1] [2] | 2 mg, 3-4 times daily. Max: 16 mg/day. | Start low (e.g., 2 mg once or twice daily). Max: 10 mg/day [3]. | Lower maximum dose to minimize cumulative side effects. |
| Extrapyramidal Reactions [1] [2] | 2 mg, 1-3 times daily. | Start at 2 mg once daily; increase cautiously [3]. | To achieve the lowest effective dose for the shortest duration. |
| Renal/Hepatic Impairment | Data not available [1]. | Use with extreme caution. No formal guidelines exist. | Relies on clinical vigilance for toxicity signs. |
| Key Contraindications | Narrow-angle glaucoma, bowel obstruction, megacolon [1] [2]. | Absolute contraindication. | Conditions more prevalent in older adults. |
| Key Precautions | Prostatism, epilepsy, cardiac arrhythmia [1] [2]. | Use with caution and careful monitoring [3]. | Age-related increase in prevalence of these conditions. |
Q1: What is the primary safety concern when administering Biperiden to elderly subjects in a clinical trial? The primary concern is the heightened risk of central anticholinergic adverse effects, particularly neuropsychiatric symptoms like confusion, agitation, memory impairment, and hallucinations [2] [3] [4]. Elderly patients are more susceptible due to age-related changes in pharmacodynamics and pharmacokinetics, and the potential presence of pre-existing cognitive decline.
Q2: Are there specific cognitive domains that this compound is known to affect, which should be monitored in study protocols? Yes, recent pharmacological challenge studies show that this compound causes dose-dependent impairment in specific cognitive domains [5]. Monitoring these areas is crucial for safety and data quality:
Q3: What is a recommended dosing protocol for a study involving elderly subjects naive to this compound? A conservative, uptitration protocol is recommended to assess individual tolerance [2] [3]:
Q4: Does this compound pose a risk of drug-induced liver injury (DILI) in elderly populations? According to the National Institutes of Health (NIH) LiverTox database, this compound is classified as an unlikely cause of clinically apparent liver injury (Likelihood score: E) [6]. It has not been associated with serum enzyme elevations in clinical use over several decades. Routine liver function monitoring is not typically required solely for this compound administration, though it may be indicated based on the broader study protocol.
For researchers studying the cognitive effects of anticholinergics or testing pro-cognitive agents, this compound can be used to create a temporary cognitive deficit model. Below is a workflow for such a study, based on a 2021 published model [5].
Protocol Summary: This diagram outlines a rigorous crossover study design to establish a this compound challenge model [5].
This section addresses common questions and provides a structured guide for managing delirium risk in a research setting.
FAQ 1: What is the primary mechanism behind biperiden-induced delirium? this compound is a selective muscarinic M1 acetylcholine receptor antagonist. Delirium occurs due to the blockade of these central cholinergic receptors, which disrupts cholinergic neurotransmission critical for attention, memory, and consciousness [1] [2]. This anticholinergic mechanism is a well-established pathway for delirium [3] [4].
FAQ 2: What are the key risk factors I should control for in my study design? The main risk factors to consider are age, cognitive status, dosage, and concomitant medications. Younger children and elderly patients are at higher risk [5] [1]. Pre-existing cognitive impairment or dementia significantly increases vulnerability [1] [3]. Furthermore, combining this compound with other drugs that have anticholinergic properties (e.g., some antidepressants, antihistamines, or antipsychotics) can have additive effects and heighten delirium risk [2].
FAQ 3: What clinical monitoring strategies are recommended? Monitoring should include behavioral observation and, where feasible, physiological measures.
FAQ 4: Are there established protocols for managing an acute episode? Yes, a multi-step approach is used.
For a quick reference, the following table summarizes the quantitative data from key studies on this compound-induced delirium.
| Parameter | Case Report (5-year-old child) [5] | Animal Model (Rat Study) [4] | Human Pharmacodynamics [1] |
|---|---|---|---|
| This compound Dose | Not specified (for dystonia) | 40 mg/kg (intraperitoneal) | 4 mg (single oral dose) |
| Onset of Symptoms | Within 1 hour | Not specified | Receptor occupancy peaks at 3 hours |
| Key Physiological Changes | Stable vital signs; disorganized speech/behavior | EEG: Increased delta, theta, alpha, beta power; Behavioral: Hyperactive/hypoactive states | Muscarinic receptor occupancy: 10%–45% in frontal cortex |
| Treatment Administered | Physostigmine (1 mg IV); Haloperidol (0.5 mg BID) | Not applicable | Not applicable |
| Outcome | Full recovery after 3 days | Proposed as a valid animal model for delirium | Correlates with plasma concentration |
Here are the methodologies from two pivotal studies that you could adapt or reference in your research.
1. Clinical Case Report Protocol [5]
2. Preclinical Animal Model Protocol [4]
The diagrams below illustrate the core concepts and processes.
Mechanism of this compound-Induced Delirium
Experimental Risk Mitigation Workflow
The cholinergic hypothesis of cognitive impairment forms the foundation for using muscarinic antagonists like scopolamine and biperiden in memory research. This hypothesis posits that disruption of acetylcholine neurotransmission plays a crucial role in memory deficits observed in aging and dementia. Since the cholinergic system is critically involved in learning and memory processes, pharmacological disruption of this system provides a valuable experimental approach to model cognitive deficits. Scopolamine has traditionally served as the gold standard for inducing memory impairments in both animals and humans, but its non-selective receptor binding profile has prompted researchers to explore more selective alternatives like this compound [1] [2].
The fundamental rationale behind these pharmacological models is that by blocking muscarinic acetylcholine receptors, researchers can transiently reproduce cognitive deficits similar to those observed in age-related memory decline and Alzheimer's disease (AD). These models enable the preclinical evaluation of potential cognitive enhancers and provide insights into the cholinergic contributions to various memory domains. However, as research has advanced, it has become clear that different muscarinic antagonists produce distinct patterns of cognitive impairment, suggesting they may model different aspects or stages of cholinergic dysfunction [1]. This understanding has led to more sophisticated application of these tools in experimental design.
The primary distinction between scopolamine and this compound lies in their receptor selectivity. Scopolamine is a non-selective muscarinic antagonist that binds with relatively equal affinity to M1-M5 receptor subtypes, resulting in widespread disruption of cholinergic signaling throughout both the central and peripheral nervous systems [2] [3]. In contrast, this compound demonstrates relative selectivity for M1 receptors while having lower affinity for other muscarinic receptor subtypes [1] [2]. This difference in receptor selectivity fundamentally alters their pharmacological profiles and experimental applications.
The M1 receptor is predominantly located in brain regions critical for learning and memory, including the cortex and hippocampus, with relatively limited presence in the periphery [2]. This distribution underlies this compound's more targeted effects on memory processes with reduced peripheral side effects. Scopolamine's non-selective action results not only in central cognitive effects but also significant peripheral muscarinic effects including reduced salivation, altered smooth muscle function, and changes in pupil diameter, which can confound behavioral testing in animals [2] [3]. Additionally, scopolamine blocks presynaptic M2 autoreceptors, which normally function as inhibitory regulators of acetylcholine release, potentially leading to complex and sometimes compensatory increases in acetylcholine levels that may obscure interpretation of results [4].
The differential receptor targeting of scopolamine and this compound engages distinct neural pathways and signaling mechanisms relevant to memory formation and retrieval. The following diagram illustrates the key neurobiological pathways through which these compounds exert their effects on memory:
The signaling pathways affected by these compounds begin with their binding to muscarinic receptors, which normally activate G-proteins that subsequently modulate various intracellular effectors. M1 receptors primarily couple to Gq/11 proteins, activating phospholipase C and generating inositol trisphosphate and diacylglycerol as second messengers. These signaling cascades ultimately influence synaptic plasticity, gene expression, and neuronal excitability—all critical processes for memory formation [5]. Scopolamine's non-selective blockade disrupts these pathways across multiple receptor subtypes and brain regions, while this compound's more focused action preferentially affects M1-mediated signaling in memory-relevant circuits.
The functional consequences of these differential mechanisms are reflected in electrophysiological measures such as long-term potentiation (LTP), a cellular correlate of memory. Scopolamine administration completely inhibits LTP induction in the hippocampal dentate gyrus after lateral entorhinal cortex perforant pathway tetanization, whereas this compound's effects on LTP are more selective to specific synaptic pathways [5]. This neurobiological distinction parallels the differential cognitive effects observed in behavioral experiments.
The cognitive profiles of scopolamine and this compound differ substantially in their specificity and breadth of effects. This compound produces relatively selective episodic memory deficits similar to those observed in early Alzheimer's disease and mild cognitive impairment, while scopolamine induces broad cognitive impairments that extend beyond memory to include attention, sensory processing, and motor function [1] [6]. This distinction makes each compound suitable for modeling different aspects or stages of cognitive impairment.
In human studies, this compound consistently demonstrates a cleaner cognitive profile with more specific effects on memory. A dose-response study in healthy volunteers showed that this compound (2mg and 4mg) significantly impaired both immediate and delayed recall on a 15-word verbal learning task, with delayed recall showing dose-dependent impairment [7]. Crucially, this compound did not affect performance on n-back tasks, sustained attention tasks, or reaction time measures at any time point, confirming its selective impact on episodic memory [6] [7]. The memory impairments induced by this compound were transient, resolving within 4 hours after administration, making it suitable for reversible experimental models of memory dysfunction [7].
In contrast, scopolamine produces generalized cognitive disruption that extends beyond memory domains. Scopolamine administration impairs attention, information processing speed, and psychomotor function in addition to its effects on memory [2] [3]. These diffuse effects complicate the interpretation of scopolamine's specific impact on mnemonic processes, as performance deficits in memory tasks may be secondary to impairments in earlier stages of information processing rather than reflecting pure memory dysfunction.
The differential effects of these compounds are clearly evident in animal behavioral studies. The table below summarizes key comparative findings from animal research:
Table: Comparative Effects of Scopolamine and this compound in Animal Behavioral Models
| Behavioral Domain | Scopolamine Effects | This compound Effects | Experimental Evidence |
|---|---|---|---|
| Short-term Memory | Robust impairment in DNMTP, delay-dependent and at zero delay [2] | Delay-dependent impairment in DNMTP, no deficit at zero delay [2] | Rat delayed nonmatching to position task |
| Sensorimotor Function | Significant slowing at 0.3-1 mg/kg [2] | Slowing only at high dose (10 mg/kg) [2] | Rat fixed ratio (FR5) task |
| Food Motivation | Reduced at 1 mg/kg [2] | No significant effect [2] | Rat progressive ratio (PR10) task |
| Attention | Impaired at 0.3 mg/kg [2] | No significant effect [2] | Rat attention paradigm |
| Locomotor Activity | Increased activity, particularly at 2 mg/kg [3] | Minimal effects on locomotion [6] | Open field test (mice/rats) |
| Passive Avoidance | Robust impairment at 0.1-5 mg/kg [4] | Moderate impairment at 3-10 mg/kg [4] | Mouse passive avoidance task |
The behavioral data reveal this compound's superior selectivity for mnemonic processes compared to scopolamine. This compound impairs performance primarily in tasks with a significant memory load, such as the delayed nonmatching to position task, where it produces delay-dependent deficits without affecting performance at zero delay [2]. This pattern suggests a specific effect on short-term memory processes rather than general task performance. In contrast, scopolamine impairs performance even at zero delay, indicating contributions from non-mnemonic factors such as attention, motivation, or sensorimotor processing [2].
The translational consistency of these effects strengthens their validity as experimental models. The selective verbal episodic memory impairment observed with this compound in human volunteers [6] [7] aligns well with the specific short-term memory deficits observed in rodent models [2], supporting this compound's utility as a translational model for cholinergic memory impairment.
Researchers employ several well-established behavioral tests to assess scopolamine- and this compound-induced memory deficits in rodents. The novel object recognition (NOR) test evaluates recognition memory by measuring the animal's spontaneous tendency to explore a novel object more than a familiar one [8] [3]. In a typical protocol, animals first undergo a familiarization phase with two identical objects, followed after a delay by a test phase where one object is replaced with a novel one. Scopolamine (1 mg/kg, i.p.) significantly reduces the discrimination index in this task, indicating recognition memory impairment [8] [5]. Treatment with potential therapeutic compounds can then be evaluated for their ability to reverse this deficit.
The T-maze spontaneous alternation and radial-arm maze tests assess spatial working memory based on rodents' natural tendency to explore new arms of the maze [8] [3]. In these tasks, scopolamine administration reduces spontaneous alternation rates and increases working memory errors [3]. The passive avoidance test evaluates associative fear memory by measuring the latency of animals to enter a dark compartment where they previously received a footshock [4]. Both scopolamine (0.1-5 mg/kg) and this compound (3-10 mg/kg) dose-dependently reduce step-through latency in this task, indicating impaired fear memory retention [4].
For comprehensive assessment, researchers often employ operant conditioning tasks such as delayed nonmatching to position (DNMTP), which provides precise measures of short-term memory with controlled discrimination and motivation components [2]. In this paradigm, this compound (3 mg/kg) produces delay-dependent deficits without affecting zero-delay performance, indicating specific short-term memory impairment, while scopolamine (0.1-0.3 mg/kg) impairs performance at all delays, suggesting additional non-mnemonic contributions [2].
Proper dosing parameters are critical for generating valid and reproducible cognitive deficits. The following diagram illustrates a typical experimental workflow for inducing and assessing memory impairment with these compounds:
For scopolamine, effective amnestic doses typically range from 0.1 to 1 mg/kg administered intraperitoneally in rodents, with cognitive testing conducted approximately 30 minutes post-injection [8] [3] [5]. Higher doses (1-5 mg/kg) are often used for sustained receptor blockade in subchronic models, typically administered daily for 1-3 weeks [3]. This compound requires slightly higher doses (2-10 mg/kg in rodents, 2-4 mg in humans) with testing conducted 60-90 minutes post-administration to coincide with peak cognitive effects [6] [2] [7].
The duration of cognitive effects differs substantially between these compounds. Scopolamine-induced deficits typically persist for 1-2 hours after administration, while this compound's effects on memory are more transient, resolving within 3-4 hours in human studies [7]. This shorter duration makes this compound particularly suitable for within-subject crossover designs with multiple testing sessions. For both compounds, route of administration significantly influences pharmacokinetics and onset of action, with intraperitoneal injection providing rapid and reliable absorption in rodent studies.
The distinct cognitive profiles of scopolamine and this compound make them suitable for modeling different stages of cholinergic dysfunction in neurodegenerative diseases. This compound's selective effect on episodic memory with minimal impact on other cognitive domains makes it an excellent model for early Alzheimer's disease and mild cognitive impairment [1] [7]. The pattern of verbal episodic memory impairment induced by this compound in healthy volunteers closely resembles the initial cognitive presentation of AD, where memory deficits precede widespread cognitive deterioration [6] [7].
In contrast, scopolamine's broader cognitive impact may better model more advanced stages of Alzheimer's disease where multiple cognitive domains become affected [1]. The non-selective nature of scopolamine-induced impairment, affecting attention, information processing, and psychomotor function in addition to memory, parallels the diffuse cognitive deficits observed in moderate to severe AD. This distinction suggests that compound selection should align with the specific research question and disease stage being modeled.
For studying age-related memory decline without full dementia, this compound may provide a more valid model than scopolamine. The relatively pure episodic memory impairment observed with this compound administration resembles the pattern of cognitive changes in normal aging, where memory functions show disproportionate decline compared to other cognitive abilities [1]. This specificity makes this compound particularly valuable for research on age-associated memory impairment that has not progressed to dementia.
Both models play important roles in the preclinical evaluation of potential cognitive enhancers and anti-dementia medications. Scopolamine's historical prominence as a cognitive impairment model means that extensive reference data exists for comparing novel compounds to established treatments [8] [5]. The broad cholinergic disruption induced by scopolamine makes it sensitive to various cognitive enhancers, including acetylcholinesterase inhibitors (e.g., donepezil) and other pro-cholinergic approaches [8].
This compound's more selective mechanism offers advantages for evaluating target-specific interventions, particularly those aimed at M1 receptor function or episodic memory enhancement [6]. The specificity of this compound-induced impairment reduces confounding factors from attention or psychomotor effects, providing a cleaner assessment of genuine memory enhancement [2]. This makes this compound particularly valuable for testing compounds with specific effects on hippocampal or medial temporal lobe function.
From a translational research perspective, the consistent effects of both compounds across species strengthens their predictive validity. The similar patterns of cognitive impairment observed in rodent models and human volunteers support the use of these pharmacological challenges for translating preclinical findings to clinical applications [6] [2] [7]. However, researchers should remain mindful of the limitations of acute pharmacological models for chronic neurodegenerative conditions, as these models primarily capture the cholinergic component of more complex multifactorial diseases.
The comparative analysis of scopolamine and this compound reveals a trade-off between historical prevalence and mechanistic selectivity in modeling cholinergic memory impairment. Scopolamine offers the advantage of extensive historical data, established protocols, and sensitivity to diverse cognitive enhancers, but its non-selective action and peripheral side effects can complicate data interpretation [2] [3]. This compound provides superior receptor selectivity, fewer peripheral side effects, and a cleaner cognitive profile focused on episodic memory, but has less extensive historical reference data [1] [6] [7].
For researchers selecting between these models, consideration should be given to the specific research objectives. Scopolamine remains appropriate for initial screening of cognitive enhancers or when modeling broader cholinergic dysfunction. This compound is preferable for studies targeting episodic memory specifically, when seeking to minimize non-mnemonic confounds, or when modeling early-stage cognitive impairment [1] [7]. The complementary strengths of these two models suggest that a strategic combination of both approaches in a research program may provide the most comprehensive assessment of potential cognitive enhancers.
The following table compares two GC-MS methods developed for the determination of biperiden in plasma. The 2023 method represents a significant technological advancement, offering higher sensitivity and a more modern extraction technique [1].
| Parameter | Novel GC-MS Method (2023) [1] | Earlier GC-MS Method (2002) [2] |
|---|---|---|
| Analytical Technique | GC-MS | GC-MS |
| Sample Matrix | Human plasma | Guinea pig plasma |
| Extraction Technique | Salt-assisted liquid-liquid microextraction (SALLME) | Simple hexane extraction |
| Linear Range | 0.5 - 15 ng/mL | 1.9 - 250 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.9 ng/mL |
| Correlation Coefficient (r) | >0.99 | 0.9984 - 0.9999 |
| Validation Guidance | European Medicines Agency (EMA) | Not specified |
| Key Application | Therapeutic Drug Monitoring (TDM) in real patient plasma | Pharmacokinetic study after intramuscular administration |
For a comprehensive comparison guide, the experimental details of the most recent method are crucial. The protocol can be broken down into two main stages: sample preparation and instrumental analysis.
The 2023 method uses SALLME, a modern, efficient sample preparation technique. The workflow for this process is outlined below [1].
After extraction, the sample is analyzed using the following GC-MS conditions, which are critical for achieving the reported separation and sensitivity [1]:
A 2018 study aimed to develop a thin-layer chromatography (TLC) procedure to specifically identify Biperiden Hydrochloride, ensuring it can be distinguished from its structural analogue, Triperiden Hydrochloride [1].
The key parameters of the developed TLC method are summarized below:
| Parameter | Description/Value |
|---|---|
| Stationary Phase | Silica gel plates [1] |
| Mobile Phase | Chloroform : Methanol : Concentrated Ammonia (15:5:0.2 v/v) [1] |
| Detection | Dragendorff's reagent [1] |
| Key Outcome | The method achieved a distinct separation, with Triperiden HCl having a significantly higher retardation factor (R_f) than this compound HCl [1]. |
This method is crucial for analytical specificity, allowing manufacturers to detect potential impurities or misidentification arising from the structurally similar Triperiden [1].
The following workflow outlines the specific TLC procedure as described in the study:
The fundamental difference between biperiden and atropine lies in their selectivity for muscarinic receptor subtypes. The following diagram illustrates the core signaling pathway they inhibit and their differential selectivity.
Fig. 1: Anticholinergic Mechanism and Selectivity. Acetylcholine (ACh) normally activates various muscarinic receptors (M1, M2, M3), which couple to G-proteins to modulate cellular activity. This compound preferentially blocks the M1 receptor. Atropine non-selectively blocks all muscarinic receptor subtypes.
A 2000 study in Archives of Toxicology provides a direct, quantitative comparison of their efficacy in terminating nerve agent-induced seizures in guinea pigs, highlighting their potency difference [1].
| Nerve Agent | This compound HCl ED50 (mg/kg, IM) | Atropine SO4 ED50 (mg/kg, IM) |
|---|---|---|
| VX | 0.09 | 4.1 |
| Sarin | 0.10 | 5.1 |
| Tabun | 0.20 | 10.4 |
| GF | 0.51 | 10.3 |
| VR | 0.41 | 11.9 |
| Soman | 0.57 | 12.2 |
Table 1: Anticonvulsant ED50 values for terminating nerve agent-induced seizures. Data adapted from [1]. ED50: Effective Dose for 50% of the population; IM: Intramuscular.
The significantly lower ED50 values for this compound across all agents suggest it is a more potent anticonvulsant in this model, which could be attributed to its superior central nervous system penetration or efficacy at central M1 receptors [1].
The data in Table 1 was generated using a standardized model [1]:
The pharmacological differences translate directly into distinct clinical and research applications.
When designing experiments or evaluating data involving these antagonists, consider:
| Aspect | Biperiden (Muscarinic M1 Antagonist) | Riociguat (sGC Stimulator) | Scopolamine (Non-selective Muscarinic Antagonist) |
|---|---|---|---|
| LTP/LTP-like Plasticity | Reduces LTP-like plasticity in humans (induced by paired associative stimulation) [1]. Disrupts memory consolidation in rats, implicating hippocampal cGMP [2]. | No reversal of this compound-induced memory impairment. Hypothesized to enhance LTP via cGMP pathway, but not demonstrated in combination with this compound [2]. | Induces robust deficits in learning and memory tasks [3]. |
| Receptor Specificity | Selective for muscarinic M1 receptors [1] [3]. | Stimulates soluble guanylate cyclase (sGC) [2]. | Nonselective; blocks all muscarinic receptor subtypes (M1-M5) [3]. |
| Behavioral Effects | Relatively selective short-term memory deficits (delay-dependent). Minimal effects on attention or motivation at effective memory-impairing doses [3]. | No cognitive enhancement was found in healthy volunteers, either alone or in reversing this compound's effects [2]. | Induces widespread behavioral disruption, including effects on sensorimotor responding, motivation, and attention, in addition to memory [3]. |
| Key Experimental Findings | 2 mg dose in humans impaired episodic memory without being reversed by riociguat [2]. In rats, 3 mg/kg impaired short-term memory without affecting zero-second delay performance [3]. | 0.5 mg and 1.0 mg doses did not reverse the episodic memory impairment caused by a 2 mg dose of this compound [2]. | In rats, 0.3 mg/kg disrupted attention; 0.1 and 0.3 mg/kg impaired short-term memory, including at zero-second delay [3]. |
The key findings are derived from the following human and animal studies:
The following diagrams illustrate the cholinergic pathway targeted by this compound and the logical workflow for validating its effects, as informed by the search results.
Figure 1: this compound's Anticholinergic Action on the LTP Pathway. This compound blocks the M1 receptor, inhibiting its role in facilitating Long-Term Potentiation (LTP), a key cellular process for memory [2] [1] [3].
Figure 2: Workflow for Validating this compound's Effects. This chart outlines the parallel experimental paths in human and animal studies to physiologically and functionally validate this compound's impact on LTP and memory [2] [3].
Based on the available data, here is a comparative analysis for researchers:
Flammable;Irritant